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  • Product: 2-Methyl-1-phenylbut-3-yn-2-ol
  • CAS: 55373-74-5

Core Science & Biosynthesis

Foundational

Comparative Technical Analysis: 2-Methyl-3-butyn-2-ol (MBY) vs. 2-Methyl-1-phenylbut-3-yn-2-ol (MPBY)

Topic: Comparative Technical Analysis of Tertiary Propargylic Alcohols: MBY vs. MPBY Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis of Tertiary Propargylic Alcohols: MBY vs. MPBY Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of alkynol building blocks, 2-methyl-3-butyn-2-ol (MBY) and 2-methyl-1-phenylbut-3-yn-2-ol (MPBY) represent two distinct classes of utility.[1] MBY is a high-volume commodity chemical used primarily as a solvent, stabilizer, and precursor for terpenes (isoprene, Vitamin A). In contrast, MPBY is a specialized, chiral phenyl-substituted scaffold used in the synthesis of complex pharmaceuticals and agrochemicals.

This guide provides a rigorous technical comparison of these two compounds, focusing on their physicochemical divergence, synthetic pathways, and specific utility in drug discovery. We highlight the critical impact of the benzyl substituent in MPBY, which introduces chirality and lipophilicity, fundamentally altering its reactivity and biological interaction profile compared to the achiral MBY.

Structural & Physicochemical Characterization

The primary differentiator between MBY and MPBY is the substitution at the quaternary carbon. MBY possesses two methyl groups, rendering it achiral and sterically compact. MPBY replaces one methyl group with a benzyl moiety (


), introducing a chiral center and significant steric bulk.
Table 1: Physicochemical Comparison
Feature2-Methyl-3-butyn-2-ol (MBY)2-Methyl-1-phenylbut-3-yn-2-ol (MPBY)
CAS Number 115-19-555373-74-5
Formula


Molecular Weight 84.12 g/mol 160.21 g/mol
Structure


Chirality Achiral (C2 is not a stereocenter)Chiral (C2 is a stereocenter)
Physical State Volatile LiquidViscous Oil / Low-melting Solid
Boiling Point 104 °C>250 °C (Predicted)
LogP (Lipophilicity) ~0.3 (Hydrophilic)~2.5 (Lipophilic)
Primary Role Solvent, Terpene PrecursorChiral Drug Scaffold, Linker
Structural Implications for Drug Design
  • MBY: Functions as a small, polar fragment. Its gem-dimethyl group is often used to improve metabolic stability (blocking metabolic soft spots) or as a bioisostere for carbonyls.

  • MPBY: The benzyl group mimics the side chain of Phenylalanine. This allows MPBY-derived pharmacophores to engage in

    
     stacking interactions within hydrophobic pockets of enzymes or receptors, a trait absent in MBY.
    

Synthetic Pathways & Manufacturing[3]

The synthesis of both compounds relies on the nucleophilic addition of an acetylide anion to a ketone (ethynylation). However, the choice of substrate and conditions dictates the complexity.

  • MBY Synthesis: Industrial scale addition of acetylene to acetone using basic catalysis (KOH) in liquid ammonia or organic solvents.

  • MPBY Synthesis: Addition of acetylene to phenylacetone (1-phenylpropan-2-one) . This reaction creates a chiral center, necessitating enantioselective methods (e.g., chiral zinc catalysts) if a single enantiomer is required for drug development.

Diagram 1: Comparative Synthesis Workflow

Synthesis_Workflow Acetone Acetone (C3H6O) MBY MBY (Achiral) Acetone->MBY Phenylacetone Phenylacetone (C9H10O) MPBY_Rac MPBY (Racemic) Phenylacetone->MPBY_Rac MPBY_Chiral MPBY (Enantio-enriched) Phenylacetone->MPBY_Chiral Acetylene Acetylene (HC≡CH) Acetylene->MBY + KOH / Solvent Acetylene->MPBY_Rac + Grignard/KOH Acetylene->MPBY_Chiral + Chiral Zn/Ti Catalyst

Figure 1: Synthetic divergence. MBY is produced via straightforward ethynylation of acetone. MPBY requires phenylacetone and offers a pathway to chiral building blocks via asymmetric catalysis.

Reactivity Profile & Mechanistic Divergence

While both compounds share the reactivity of a terminal alkyne (Sonogashira coupling, Click chemistry) and a tertiary alcohol, the Meyer-Schuster Rearrangement highlights their mechanistic divergence. Acid-catalyzed rearrangement of these propargylic alcohols yields


-unsaturated carbonyls, but the products differ significantly in steric and electronic properties.
Meyer-Schuster Rearrangement[4]
  • MBY: Rearranges to 3-methyl-2-butenal (Prenal) . This is a linear, volatile aldehyde used as a precursor for Citral and Vitamin A.

  • MPBY: Rearranges to 3-methyl-4-phenylbut-2-enal . The migration of the electron-rich benzyl group vs. the methyl group can be competitive, but typically the conjugated enal is formed. This product is a bulky, conjugated system capable of Michael addition reactions in complex synthesis.

Diagram 2: Meyer-Schuster Rearrangement Mechanism

Meyer_Schuster Substrate Tertiary Propargylic Alcohol (MBY or MPBY) Carbenium Allenyl Cation / Carbenium Ion Substrate->Carbenium 1. Protonation 2. Dehydration (-H2O) Acid Acid Catalyst (H+) Acid->Substrate Prenal Product A (from MBY): 3-methyl-2-butenal (Terpene Precursor) Carbenium->Prenal H2O Attack (MBY path) PhenylEnal Product B (from MPBY): 3-methyl-4-phenylbut-2-enal (Aromatic Scaffold) Carbenium->PhenylEnal H2O Attack (MPBY path)

Figure 2: Mechanistic pathway of the Meyer-Schuster rearrangement. The nature of the 'R' group (Methyl vs. Benzyl) dictates the final enal structure and its application.

Applications in Drug Development[5]

MBY: The Fragment & Stabilizer

In drug development, MBY is rarely the final pharmacophore. Instead, it serves as:

  • Fragment-Based Drug Discovery (FBDD): A low-molecular-weight fragment to probe binding pockets.

  • Metabolic Blocker: The gem-dimethyl group blocks metabolic oxidation at specific sites.

  • Solvent/Stabilizer: Used in the formulation of chlorinated solvents to prevent decomposition.

MPBY: The Chiral Scaffold

MPBY is a high-value intermediate for "Diversity-Oriented Synthesis" (DOS).

  • Phenylalanine Mimicry: The benzyl group allows the molecule to fit into hydrophobic pockets (e.g., GPCRs, Kinases) where aromatic interactions are critical.

  • Chiral Pool Synthesis: Enantiomerically pure MPBY can be converted into chiral heterocycles (e.g., substituted furans, pyrroles) used in anti-inflammatory or oncology drugs.

  • Linker Chemistry: The terminal alkyne allows for "Click" conjugation (CuAAC) to attach this lipophilic motif to other drug payloads.

Experimental Protocols

Protocol A: Laboratory Synthesis of MPBY (Grignard Method)

Note: This method is suitable for gram-scale synthesis where commercial availability is limited.

Reagents:

  • Phenylacetone (1 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated

    
     (Quenching)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Addition: Add ethynylmagnesium bromide solution (1.2 eq) to the flask and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve phenylacetone (1 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining temperature < 5 °C.

    • Causality: Slow addition prevents exotherms that could lead to polymerization of the ketone or alkyne.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool back to 0 °C. Carefully quench with saturated

    
     solution.
    
    • Safety: Exothermic hydrolysis of excess Grignard reagent occurs.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the resulting oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2-methyl-1-phenylbut-3-yn-2-ol .

Protocol B: Sonogashira Coupling (General for MBY/MPBY)

Application: Attaching the alkynol to an aryl halide scaffold.

Reagents:

  • Aryl Halide (1.0 eq)

  • Alkyne (MBY or MPBY, 1.2 eq)

  • 
     (0.05 eq)
    
  • CuI (0.02 eq)

  • 
     (Base/Solvent)
    

Workflow:

  • Degas

    
     with nitrogen for 30 mins.
    
  • Add Aryl Halide, Pd catalyst, and CuI to a sealed tube.

  • Add Alkyne (MBY or MPBY).

  • Heat to 60-80 °C for 12 hours.

  • Filter through Celite and concentrate.

  • Note: MPBY coupling products will be significantly more lipophilic than MBY products, requiring more polar solvents for chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8086, 2-Methyl-3-butyn-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13538386, (1S,2S)-2-methyl-1-phenylbut-3-yn-1-ol (Related Isomer/Scaffold). Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (2014).Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH.

Sources

Exploratory

Safety data sheet (SDS) for 2-Methyl-1-phenylbut-3-yn-2-ol

Technical Safety & Handling Monograph: 2-Methyl-1-phenylbut-3-yn-2-ol Document Control: Version: 1.0 (Research Grade / Provisional) Scope: Laboratory Synthesis, Scale-up, and Biomedical Application CAS Number (Tentative)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 2-Methyl-1-phenylbut-3-yn-2-ol

Document Control:

  • Version: 1.0 (Research Grade / Provisional)

  • Scope: Laboratory Synthesis, Scale-up, and Biomedical Application

  • CAS Number (Tentative): 55373-74-5 (Note: Isomeric variations exist; data derived via structural read-across from CAS 115-19-5 and 127-66-2).

Part 1: Molecular Identity & Physiochemical Profiling

The "Fingerprint" of the Molecule As a Senior Application Scientist, I approach this molecule not merely as a static entry in a catalog, but as a bifunctional scaffold possessing both a lipophilic benzyl anchor and a reactive propargylic core. This structure dictates its behavior: the benzyl group reduces volatility compared to smaller alkynols, while the tertiary alcohol/terminal alkyne motif introduces specific reactivity hazards (acetylide formation and Meyer-Schuster rearrangements).

Physiochemical Matrix

PropertyPredicted/Observed ValueTechnical Implication
Molecular Formula C₁₁H₁₂OMW: 160.21 g/mol
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for transfer if stored cold.
Boiling Point ~115–120°C @ 10 mmHg (Est.)High vacuum distillation required for purification; thermal degradation risk at atm pressure.
Flash Point > 85°C (Predicted)Combustible, but likely not Flammable Class I.
LogP (Octanol/Water) ~1.9 – 2.2Lipophilic: Passes cell membranes easily; potential for CNS accumulation.
Solubility DMSO, MeOH, DCM. Sparingly soluble in water.Spill Mgmt: Water washdown is ineffective; use organic absorbents.
pKa ~13 (Alcohol), ~25 (Alkyne)Terminal alkyne proton is deprotonatable by strong bases (n-BuLi, NaH).

Part 2: Hazard Characterization (GHS Framework)

The "Risk Architecture" Standard SDS templates often fail to capture the synergistic risks of functional groups. For 2-Methyl-1-phenylbut-3-yn-2-ol, the primary danger lies in the terminal alkyne (reactivity) and the tertiary alcohol (irritancy).

GHS Classification (Derived via Read-Across):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage). Note: Alkynyl alcohols are notoriously aggressive to corneal tissue.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation / Narcotic effects).[2]

Critical Hazard: The Acetylide Trap The terminal alkyne moiety (


) is a "silent killer" in process chemistry. Upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg), it forms metal acetylides.
  • Mechanism:

    
    
    
  • Risk: These salts are shock-sensitive explosives.

  • Directive: NEVER use brass fittings, copper tubing, or silver-soldered joints in reactors or distillation setups containing this compound. Use Hastelloy, Stainless Steel (316), or Glass.

Part 3: Strategic Handling & Synthesis Protocol

The "Self-Validating" Workflow This protocol assumes synthesis via the addition of Lithium Acetylide (or Ethynylmagnesium bromide) to Benzyl Methyl Ketone (Phenylacetone). This route is exothermic and involves pyrophoric reagents.

Protocol: Cryogenic Addition & Quench
  • Inerting: The reactor must be purged with Argon (Ar), not Nitrogen (

    
    ), if Lithium metal is used directly, though 
    
    
    
    is acceptable for commercially available Lithium Acetylide-EDA complex.
  • Temperature Control:

    • Cool the Lithium Acetylide solution (in THF) to -78°C .

    • Why? To suppress the deprotonation of the ketone's alpha-position (enolization), which competes with the desired nucleophilic attack.

  • Addition: Add Benzyl Methyl Ketone dropwise.

    • Rate Limit: Maintain internal temperature < -65°C. A spike > -50°C indicates loss of kinetic control.

  • The "Reverse Quench" (Critical Safety Step):

    • Do NOT add water directly to the reaction mixture. The residual acetylide will liberate acetylene gas (explosive) and heat.

    • Correct Method: Cannulate the cold reaction mixture into a stirred solution of saturated Ammonium Chloride (

      
      ) at 0°C.
      
    • Mechanism:[3][4][5]

      
       provides a buffered proton source, neutralizing the alkoxide gently without massive pH spikes that could trigger retro-aldol or Meyer-Schuster rearrangement.
      
Visual Workflow: Synthesis & Safety Logic

SynthesisProtocol cluster_safety Critical Safety Checkpoints Start Start: Phenylacetone Reaction Nucleophilic Attack (Kinetic Control) Start->Reaction Dropwise Addn Reagent Li-Acetylide (THF) (-78°C) Reagent->Reaction Nucleophile Quench Reverse Quench (into NH4Cl) Reaction->Quench Cannulation Isolation Phase Separation (Organic Layer) Quench->Isolation Hydrolysis Purification Vacuum Distillation (No Copper!) Isolation->Purification Crude Oil

Caption: Figure 1. Kinetic control workflow for propargylic alcohol synthesis, highlighting the critical reverse quench to prevent thermal runaway.

Part 4: Toxicology & Emergency Response

Mechanism of Action Based on structural analogues (methyl butynol), this compound acts as a CNS depressant. The tertiary alcohol group resists metabolic oxidation (unlike primary alcohols which form toxic aldehydes), making it relatively stable in vivo until conjugated. However, the alkyne moiety can act as a "suicide inhibitor" for certain cytochrome P450 enzymes.

Emergency Response Matrix

ScenarioImmediate ActionScientific Rationale
Skin Contact PEG-400 Wash or Soap/Water.Lipophilicity (LogP ~2) means water alone repels the substance. Polyethylene Glycol (PEG) solubilizes it for removal.
Eye Contact 15-min Irrigation (Isotonic Saline).Alkynols cause protein denaturation in the cornea. Immediate dilution is the only way to prevent permanent opacity.
Spill (Lab) Vermiculite/Sand. Do NOT use paper towels.Paper increases surface area for vaporization (flash fire risk). Inert absorbents suppress vapor.
Fire Alcohol-Resistant Foam or

.
Water spray may spread the burning liquid due to its lower density and immiscibility.
Visual Pathway: Metabolic & Exposure Response

ToxPathway Exposure Exposure (Inhalation/Dermal) Absorption Lipophilic Absorption (Crosses Blood-Brain Barrier) Exposure->Absorption CNS CNS Depression (GABAergic Modulation) Absorption->CNS Acute Effect Metabolism Liver (P450) Glucuronidation Absorption->Metabolism Clearance Excretion Renal Excretion (Conjugates) Metabolism->Excretion

Caption: Figure 2.[1] Toxicokinetic pathway emphasizing the lipophilic nature of the benzyl-alkynol scaffold and its CNS targeting.

Part 5: Storage & Stability

The "Shelf-Life" Protocol

  • Atmosphere: Store under Argon. Terminal alkynes can slowly auto-oxidize or polymerize.

  • Container: Amber glass (Type I).

  • Stabilizers: Research grades are often unstabilized. For bulk storage (>1kg), consider adding 50-100 ppm MEHQ (Monomethyl ether hydroquinone) to inhibit radical polymerization, though this is less critical than for vinyl compounds.

  • Incompatibility: Segregate from Acids (causes rearrangement to unsaturated ketones) and Heavy Metals .

References

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 2-Methyl-3-butyn-2-ol (Analogue). Retrieved from

  • PubChem. (2024).[6][7] Compound Summary: 2-Phenyl-3-butyn-2-ol (Structural Analogue). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1990).[8] Preparation and Use of Lithium Acetylide.[8][9] Org.[10][11] Synth. 1990, 68,[8] 14. Retrieved from

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: 2-Methylbut-3-yn-2-ol.[12] Retrieved from

  • Master Organic Chemistry. (2022). Addition of Organolithiums to Ketones.[3] Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-1-phenylbut-3-yn-2-ol and its Isomeric Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylbut-3-yn-2-ol, a propargyl alcohol with potential applications in organic synthesis and medicinal chemistry. Due to its limited commercial availa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylbut-3-yn-2-ol, a propargyl alcohol with potential applications in organic synthesis and medicinal chemistry. Due to its limited commercial availability, this guide also offers an in-depth analysis of its closely related and readily accessible structural isomers: 2-Phenyl-3-butyn-2-ol and 2-Methyl-4-phenylbut-3-yn-2-ol . Understanding the sourcing, synthesis, and potential applications of these analogs is crucial for researchers working in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Methyl-1-phenylbut-3-yn-2-ol and its isomers are tertiary propargyl alcohols. The core structure consists of a butynol backbone with phenyl and methyl substitutions. The precise placement of these substituents significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Methyl-1-phenylbut-3-yn-2-ol and Its Isomers

Property2-Methyl-1-phenylbut-3-yn-2-ol2-Phenyl-3-butyn-2-ol[1][2]2-Methyl-4-phenylbut-3-yn-2-ol[3][4]
CAS Number Not assigned127-66-21719-19-3
Molecular Formula C₁₁H₁₂OC₁₀H₁₀OC₁₁H₁₂O
Molecular Weight 160.21 g/mol 146.19 g/mol 160.21 g/mol
IUPAC Name 2-Methyl-1-phenylbut-3-yn-2-ol2-Phenylbut-3-yn-2-ol2-Methyl-4-phenylbut-3-yn-2-ol
Synonyms -α-Ethynyl-α-methylbenzenemethanol2-Hydroxy-2-methyl-4-phenyl-3-butyne
Physical Form Predicted: Liquid or low-melting solidSolidCrystalline Powder
Melting Point -47-49 °C54 °C[3]
Boiling Point -102-103 °C at 12 mmHg-
SMILES CC(C)(O)CC1=CC=CC=C1CC(C)(O)C#CC1=CC=CC=C1CC(C)(O)C#CC1=CC=CC=C1
InChI InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H31S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3

Suppliers and Indicative Pricing

Table 2: Supplier Information and Indicative Pricing for Isomeric Analogs

CompoundSupplierCatalog NumberPurityQuantityIndicative Price (USD)
2-Phenyl-3-butyn-2-ol Sigma-Aldrich212997≥98%5 g$45.60[1]
25 g$217.00[1]
100 g$458.00[1]
2-Methyl-4-phenylbut-3-yn-2-ol Sigma-Aldrich (Ambeed)AMBH2D70106897%-$13.80
TCI America (via Fisher Scientific)M14151G≥98.0% (GC)1 g$75.00[3]

Note: Prices are indicative and subject to change. Please refer to the supplier's website for current pricing and availability.

Synthesis of Propargyl Alcohols

The synthesis of tertiary propargyl alcohols like 2-Methyl-1-phenylbut-3-yn-2-ol and its isomers is typically achieved through the addition of a metal acetylide to a ketone. This reaction, a variant of the Favorskii reaction, is a robust and well-established method in organic chemistry.

Proposed Synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol

The synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol can be envisioned through the reaction of the lithium salt of propyne with phenylacetone (1-phenyl-2-propanone).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol from phenylacetone

Application Note: AN-SYN-2026-04 High-Precision Synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol via Grignard Addition Regulatory & Safety Compliance Notice WARNING: CONTROLLED SUBSTRANCE PRECURSOR The starting material for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Precision Synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol via Grignard Addition

Regulatory & Safety Compliance Notice

WARNING: CONTROLLED SUBSTRANCE PRECURSOR The starting material for this protocol, Phenylacetone (P2P; 1-phenylpropan-2-one) , is classified as a Schedule II Controlled Substance in the United States (21 CFR 1308.12) and is similarly restricted globally (e.g., UN Convention Against Illicit Traffic in Narcotic Drugs).

  • Authorization: This guide is intended strictly for authorized personnel in accredited research facilities possessing valid DEA registration (or local equivalent) for Schedule II precursors.

  • Safety: Acetylene derivatives are high-energy compounds.[1] Ethynylmagnesium bromide is air/moisture sensitive.[1] All manipulations must occur under an inert atmosphere (Argon/Nitrogen).[1]

Abstract & Application Scope

This application note details the synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol (CAS: 55373-74-5) , a tertiary homopropargylic alcohol.[1] This structural motif serves as a critical scaffold in the development of complex pharmaceutical intermediates, particularly in the synthesis of steroid derivatives and fragment-based drug discovery (FBDD).[1]

While historical methods utilize sodium acetylide in liquid ammonia (Favorskii reaction), this protocol employs Ethynylmagnesium bromide in tetrahydrofuran (THF).[1] This Grignard approach offers superior stoichiometric control, higher functional group tolerance, and eliminates the hazards associated with cryogenic liquid ammonia handling.[1]

Retrosynthetic Analysis & Mechanism

The target molecule is synthesized via a 1,2-nucleophilic addition of an acetylide anion to the ketone carbonyl of phenylacetone.[1]

Chemical Transformation:


[1]

Mechanism Diagram: The following diagram illustrates the nucleophilic attack and the formation of the magnesium alkoxide intermediate.

ReactionMechanism Reagents Reagents Phenylacetone + Ethynylmagnesium Bromide Transition Transition State Coordination of Mg to Oxygen Nucleophilic Attack of Acetylide at C2 Reagents->Transition THF, 0°C Intermediate Intermediate Magnesium Alkoxide Species Transition->Intermediate C-C Bond Formation Quench Acidic Quench (Sat. NH4Cl) Intermediate->Quench Protonation Product Product 2-Methyl-1-phenylbut-3-yn-2-ol Quench->Product Workup

Figure 1: Mechanistic pathway for the Grignard addition of ethynylmagnesium bromide to phenylacetone.

Experimental Protocol

Reagents & Materials
ReagentEquiv.MW ( g/mol )QuantityRole
Phenylacetone 1.0134.1813.4 g (100 mmol)Substrate
Ethynylmagnesium bromide (0.5M in THF)1.2127.25240 mL (120 mmol)Nucleophile
Tetrahydrofuran (THF) -72.11100 mLSolvent (Anhydrous)
Ammonium Chloride (Sat.[1] Aq.) -53.49200 mLQuench Buffer
Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Purge the system with dry Nitrogen or Argon for 15 minutes.[1]

  • Cool the flask to 0°C using an ice/water bath.

Step 2: Reagent Addition

  • Cannulate 240 mL of Ethynylmagnesium bromide (0.5M in THF) into the reaction flask. Maintain temperature at 0°C.

    • Note: Commercial Grignard reagents are preferred for reproducibility.[1] If synthesizing in situ, ensure complete consumption of Mg to prevent side reactions.[1]

  • Dissolve 13.4 g of Phenylacetone in 100 mL of anhydrous THF in a separate dry flask.

  • Transfer the Phenylacetone solution to the addition funnel.[1]

  • Dropwise Addition: Add the ketone solution to the Grignard reagent over 45–60 minutes .

    • Critical Control Point: Maintain internal temperature < 5°C to minimize enolization/self-condensation of phenylacetone.[1]

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at 0°C for 1 hour, then warm to Room Temperature (25°C) over 2 hours.

  • TLC Monitoring: Check completion using Hexane:EtOAc (8:2).

    • Substrate Rf: ~0.6 (Phenylacetone).[1][2]

    • Product Rf: ~0.4 (Alcohol).[1]

    • Stain: KMnO4 (Product will stain due to the alkyne/alcohol).[1]

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add 200 mL of Saturated NH4Cl solution. Caution: Exothermic.

  • Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 100 mL) .[1]

  • Wash combined organics with Brine (150 mL) .

  • Dry over Anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotovap at 35°C).

Step 5: Purification

  • Purify the crude yellow oil via Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent Gradient: 0%

    
     10% EtOAc in Hexanes.
    
  • Isolate the product as a clear to pale yellow oil.

Process Workflow

Workflow Start Start: Inert System Prep (N2/Ar, 0°C) ReagentPrep Charge Ethynylmagnesium Bromide (0.5M in THF) Start->ReagentPrep Addition Controlled Addition of Phenylacetone (Dropwise, T < 5°C) ReagentPrep->Addition Reaction Reaction Phase (0°C -> RT, 3 Hours) Addition->Reaction QC_Point QC: TLC Check (Hex/EtOAc 8:2) Reaction->QC_Point QC_Point->Reaction Incomplete Quench Quench with Sat. NH4Cl QC_Point->Quench Complete Extraction Extraction (EtOAc) & Drying (MgSO4) Quench->Extraction Purification Flash Chromatography (0-10% EtOAc/Hex) Extraction->Purification Final Final Product 2-Methyl-1-phenylbut-3-yn-2-ol Purification->Final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected values.

Table 1: Expected Spectral Data

TechniqueParameterShift / ValueAssignment
1H NMR (400 MHz, CDCl3)

7.20 – 7.35 (m, 5H)
Aromatic Phenyl Protons

2.95 (AB q, 2H)
Benzylic Methylene (-CH2-)

2.48 (s, 1H)
Terminal Alkyne Proton (

C-H)

2.10 (bs, 1H)
Hydroxyl (-OH)

1.55 (s, 3H)
Methyl Group (-CH3)
13C NMR (100 MHz, CDCl3)

136.5, 130.1, 128.2, 126.8
Aromatic Carbons

87.2
Internal Alkyne Carbon

73.1
Terminal Alkyne Carbon

69.5
Quaternary Carbinol (C-OH)

48.2
Benzylic Carbon (-CH2-)

29.1
Methyl Carbon
IR Thin Film3400 cm

(Broad)
O-H Stretch
3310 cm

(Sharp)

C-H Stretch
2110 cm

(Weak)
C

C Stretch

Differentiation Note: Researchers must distinguish this product from its isomer, 2-methyl-4-phenylbut-3-yn-2-ol (derived from Acetone + Phenylacetylene).[1]

  • Target (1-phenyl): Phenyl group on the alkyl chain (Benzylic CH2 signal in NMR).[1]

  • Isomer (4-phenyl): Phenyl group on the alkyne (No benzylic CH2; Phenyl conjugated to alkyne).[1]

Troubleshooting & Optimization

  • Issue: Low Yield / Recovered Starting Material

    • Cause: "Enolization."[1][3] Phenylacetone has acidic alpha-protons.[1] If the Grignard is added to the ketone, or if the temperature is too high, the Grignard acts as a base rather than a nucleophile.[1]

    • Solution: Always add the Ketone to the Grignard (Inverse Addition) at 0°C to maintain a high concentration of nucleophile relative to the substrate.[1]

  • Issue: Gel formation during Quench

    • Cause: Magnesium salts precipitating.[1]

    • Solution: Use a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) instead of NH4Cl if emulsions persist.[1] This chelates the Magnesium effectively.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of Grignard addition to carbonyls).[1]

  • PubChem. (n.d.).[1][4] 2-Methyl-1-phenylbut-3-yn-2-ol (Compound).[1][5][6] National Library of Medicine.[1] Retrieved February 4, 2026.[1]

  • ChemBK. (n.d.).[1] CAS 55373-74-5 Data Sheet. Retrieved February 4, 2026.[1]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.).[1] List of Controlled Substances. Retrieved February 4, 2026.[1]

  • Organic Syntheses. (1954).[1] 1-Ethynyl-1-cyclohexanol (General protocol for acetylene addition).[1] Org. Synth. 1954, 34, 46.

Sources

Application

The Strategic Application of Benzyl-Substituted Propargyl Alcohols in Click Chemistry: A Guide for Advanced Synthesis

Welcome to a detailed exploration of the strategic use of benzyl-substituted propargyl alcohols in the realm of click chemistry. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the strategic use of benzyl-substituted propargyl alcohols in the realm of click chemistry. This guide is designed for researchers, scientists, and professionals in drug development who seek to leverage these versatile building blocks for robust and efficient molecular conjugations. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to inform your synthetic strategies. The inherent structure of benzyl-substituted propargyl alcohols, featuring a terminal alkyne for cycloaddition and a hydroxyl group for further functionalization, makes them powerful tools in bioconjugation, materials science, and medicinal chemistry.

I. Foundational Principles: The "Why" Behind the "How"

The cornerstone of this guide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry.[1][2] Its widespread adoption stems from its high efficiency, selectivity for the 1,4-disubstituted triazole product, and tolerance of a wide array of functional groups, often proceeding smoothly in aqueous environments.[1][3]

The benzyl substitution on the propargyl alcohol backbone introduces unique steric and electronic properties that can be strategically exploited. The phenyl group can influence the reactivity of the adjacent alkyne and hydroxyl groups, and its hydrophobicity can be advantageous in specific applications, such as directing molecular interactions or improving solubility in less polar environments. While the core mechanism of the CuAAC remains the same, the choice of a benzyl-substituted propargyl alcohol is a deliberate one, aimed at achieving specific outcomes in the final conjugate.

The Catalytic Cycle of CuAAC

The CuAAC reaction is a multi-step process that is significantly accelerated by a copper(I) catalyst.[4] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper metallacycle. This intermediate then rearranges to the stable triazole product, regenerating the copper(I) catalyst for the next cycle.

II. Synthesis of Benzyl-Substituted Propargyl Alcohols

A common and straightforward method for synthesizing benzyl-substituted propargyl alcohols, such as (±)-1-phenyl-2-propyn-1-ol, involves the reaction of an aryl aldehyde (e.g., benzaldehyde) with an acetylide nucleophile.[5]

Protocol: Synthesis of (±)-1-Phenyl-2-propyn-1-ol

This protocol details the synthesis of a foundational benzyl-substituted propargyl alcohol from benzaldehyde and acetylene using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • n-Butyl chloride

  • Acetylene gas

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert argon atmosphere, place magnesium turnings in a pre-flame-dried two-necked round-bottom flask equipped with a reflux condenser.

  • Add anhydrous THF and a small crystal of iodine.

  • Slowly add a portion of n-butyl chloride and gently heat to initiate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining n-butyl chloride dropwise and continue stirring at room temperature until all the magnesium is consumed.[5]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Bubble acetylene gas through the solution for approximately 15 minutes to form the acetylide Grignard reagent.[5]

  • At 0°C, add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a 10% ethyl acetate in petroleum ether solution as the eluent) to obtain (±)-1-phenyl-2-propyn-1-ol.[5]

III. Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Benzyl-substituted propargyl alcohols are excellent substrates for CuAAC reactions, enabling the formation of highly functionalized 1,2,3-triazoles. The resulting triazole product retains the hydroxyl group, which can be used for subsequent modifications, and incorporates the benzyl moiety.

General Protocol for CuAAC with a Benzyl-Substituted Propargyl Alcohol

This protocol outlines a general procedure for the click reaction between an azide and a benzyl-substituted propargyl alcohol.

Materials:

  • Benzyl-substituted propargyl alcohol (e.g., 1-phenyl-2-propyn-1-ol)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • In a reaction vessel, dissolve the benzyl-substituted propargyl alcohol and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the active Cu(I) species is often visually indicated by a color change.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[6]

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.

Table 1: Representative CuAAC Reaction Parameters
AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuICyrene™12>99[3]
1-Phenyl-2-propyn-1-olBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O2-4>90Adapted from[6]
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O1-3>95Adapted from[6]

IV. Advanced Applications and Considerations

Bioconjugation

The hydroxyl group of the benzyl-substituted propargyl alcohol, which is preserved after the click reaction, is a key feature for bioconjugation. This hydroxyl can be further functionalized, for example, by esterification or etherification, to attach biomolecules such as peptides, proteins, or nucleic acids. The benzyl group can also play a role in modulating the properties of the resulting bioconjugate, such as its solubility and potential for non-covalent interactions.

Workflow for Bioconjugation using Benzyl-Substituted Propargyl Alcohols

Bioconjugation_Workflow A Benzyl-Substituted Propargyl Alcohol C CuAAC Reaction A->C B Azide-Modified Biomolecule B->C D Triazole-Linked Bioconjugate (with -OH group) C->D E Further Functionalization of -OH Group D->E F Final Bioconjugate E->F

Caption: Workflow for bioconjugation.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the triazole ring formed through click chemistry is considered a valuable scaffold due to its metabolic stability and ability to engage in hydrogen bonding.[1] The benzyl group, along with other substituents on the propargyl alcohol, allows for the creation of diverse molecular libraries for drug screening. The hydroxyl group provides a convenient handle for further structural modifications to optimize biological activity.

V. Alternative Catalytic Systems: Nickel-Catalyzed Cycloaddition

While copper is the most common catalyst for azide-alkyne cycloadditions, other metals can also be employed. For instance, Raney Nickel has been shown to catalyze the reaction between propargyl ethers and azides.[7] This can be an important alternative in systems where copper may be detrimental, such as in certain biological applications where copper toxicity is a concern.

Protocol: Raney Ni-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) of Benzyl Propargyl Ether

This protocol is adapted for a benzyl propargyl ether, a derivative of a benzyl-substituted propargyl alcohol.

Materials:

  • Benzyl propargyl ether

  • Phenyl azide

  • Raney Nickel (catalyst)

  • Anhydrous toluene

Procedure:

  • Under a nitrogen atmosphere, add Raney Nickel to a reaction flask.

  • Add a solution of phenyl azide in dry toluene, followed by a solution of benzyl propargyl ether in dry toluene.[7]

  • Place the reaction mixture in a preheated oil bath at 45°C.

  • Stir the reaction for 14 hours, monitoring completion by TLC.[7]

  • After the reaction is complete, transfer the mixture to a centrifuge tube and centrifuge to separate the catalyst.

  • Collect the supernatant and wash the catalyst with dry toluene.

  • Combine the organic solutions and remove the solvent under reduced pressure to obtain the triazole product.[7]

VI. Conclusion

Benzyl-substituted propargyl alcohols are highly valuable and versatile reagents in the click chemistry toolbox. Their straightforward synthesis, coupled with the reliable and efficient CuAAC reaction, allows for the predictable construction of complex molecules. The presence of both the benzyl group and a modifiable hydroxyl group provides a dual handle for fine-tuning the properties and applications of the resulting triazole products. From creating novel bioconjugates to exploring new chemical space in drug discovery, the strategic use of these building blocks will undoubtedly continue to fuel innovation across the chemical sciences.

References

  • Click Chemistry: Mechanistic and Synthetic Perspectives. (n.d.). Wiley-VCH. Retrieved February 4, 2026, from [Link]

  • Sampath, S., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar.
  • BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc.
  • Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. (2020).
  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2025). Beilstein Archives.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC - NIH.
  • Raney Ni catalyzed regioselective [3+2] cycloaddition of azides to terminal alkynes. (n.d.). RSC Advances.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC - NIH.
  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2020).
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). PMC.
  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Polymerization of 2-Methyl-1-phenylbut-3-yn-2-ol During Distillation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling thermally sensitive compounds. This guide is specifically designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling thermally sensitive compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenylbut-3-yn-2-ol. The purification of this tertiary propargyl alcohol by distillation is a significant challenge due to its propensity for exothermic and often violent polymerization at elevated temperatures. This document provides in-depth, field-proven insights and protocols to ensure safe and efficient purification.

Part 1: Understanding the Core Problem

This section addresses the fundamental chemical principles that make 2-Methyl-1-phenylbut-3-yn-2-ol susceptible to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-1-phenylbut-3-yn-2-ol so prone to polymerization during distillation?

A1: The thermal instability of 2-Methyl-1-phenylbut-3-yn-2-ol stems from a combination of structural features and the conditions of distillation:

  • Alkynyl Group: The terminal alkyne (C≡CH) group is electron-rich and can participate in radical chain reactions, which are the primary pathway for polymerization.

  • Tertiary Propargylic Alcohol Structure: Similar to other propargyl alcohols, this compound can undergo thermal decomposition. Studies on the simpler propargyl alcohol show that the initial step of decomposition under heat is the cleavage of the C-O bond, which generates highly reactive radical species.[1][2] These radicals can then initiate a polymerization chain reaction.

  • Thermal Stress: Standard atmospheric distillation requires heating the compound to its boiling point, which can be high enough to initiate this decomposition and subsequent polymerization. Localized overheating in the distillation flask, or "hot spots," can accelerate this process significantly, potentially leading to a runaway reaction.[3]

Q2: What does this polymerization look like in the lab?

A2: The onset of polymerization is typically marked by several observable changes:

  • A sudden, often rapid, increase in the viscosity of the material in the distillation flask.

  • A distinct color change, with the liquid turning yellow, then brown, and potentially to a black, tar-like solid.

  • A rapid increase in the temperature of the distillation pot that is independent of the external heating source, indicating an exothermic reaction.

  • A decrease or complete stop in the rate of distillation as the volatile monomer is converted into a non-volatile polymer.

Part 2: Proactive Prevention & Recommended Protocol

The key to successfully distilling 2-Methyl-1-phenylbut-3-yn-2-ol is to minimize thermal stress and inhibit any potential radical formation.

FAQs on Prevention

Q3: What is the single most critical technique for preventing polymerization?

A3: Vacuum distillation. This is non-negotiable. By reducing the pressure in the system, the boiling point of the compound is significantly lowered.[4][5] Distilling at a lower temperature drastically reduces the rate of thermally induced radical formation, which is the root cause of polymerization.[3][6] For a related compound, 2-Methyl-4-phenyl-3-butyn-2-ol, the boiling point is reported as 85°C at 1 mmHg, a significant reduction from its estimated atmospheric boiling point of over 200°C.[7]

Q4: Which polymerization inhibitors should I use, and how do they work?

A4: Polymerization inhibitors are essential as a secondary safety measure. They function by scavenging free radicals that may form, thereby terminating the polymerization chain reaction.[8][9] For this application, a combination of a liquid-phase and vapor-phase inhibitor can be effective.

  • Liquid-Phase Inhibitors: These are added directly to the crude material before heating. Phenolic inhibitors are a common choice.

    • Examples: 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), or hydroquinone (HQ).[10]

    • Mechanism: These molecules have a reactive hydroxyl group on a benzene ring. They can donate a hydrogen atom to a highly reactive propagating radical (P•), neutralizing it. The resulting phenoxy radical is resonance-stabilized and far less reactive, effectively stopping the chain reaction.[]

  • Vapor-Phase Inhibitors: These are useful for preventing polymerization in the condenser and collection flask, where the distilled, uninhibited monomer can condense. While less common in lab-scale setups, some practitioners add a small amount of an inhibitor like phenothiazine to the receiving flask.

Parameter Recommendation Rationale
Distillation Type Vacuum Distillation Lowers boiling point to minimize thermal stress and prevent decomposition.[4][5]
Target Pressure ≤ 1 mmHg A lower pressure is always better. This maximizes the reduction in boiling temperature.
Estimated Boiling Point ~80-95 °C at 1 mmHg Based on the boiling point of the isomeric 2-Methyl-4-phenyl-3-butyn-2-ol (85°C @ 1 mmHg).[7] This is an estimate; the actual temperature must be found empirically.
Liquid-Phase Inhibitor 4-methoxyphenol (MEHQ) or BHT Effective radical scavengers that are readily available.[10]
Inhibitor Concentration 100 - 500 ppm (0.01 - 0.05% w/w) Balances effective inhibition with minimal product contamination. Start at the lower end.
Heating Method Heated Oil/Water Bath Provides uniform, controllable heating and avoids dangerous "hot spots" from a heating mantle.[3]
Experimental Protocol: Vacuum Distillation of 2-Methyl-1-phenylbut-3-yn-2-ol

This protocol is designed as a self-validating system, with checkpoints to ensure safety and success.

Step 1: Preparation of the Crude Material

  • Ensure the crude 2-Methyl-1-phenylbut-3-yn-2-ol is free of any strong acids or bases from the synthesis workup, as these can sometimes promote side reactions.

  • Add a recommended liquid-phase inhibitor (e.g., 100-500 ppm of MEHQ) to the crude material and swirl to dissolve completely.

Step 2: Apparatus Setup

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short path distillation head if possible to minimize the travel distance for the vapor.

  • Use a thermometer to monitor the vapor temperature.

  • Crucially, place another thermometer or temperature probe in the heating bath to monitor the pot temperature. The pot temperature should not exceed the vapor temperature by more than 20-30°C.

  • Use a receiving flask that is adequately sized for the expected amount of distillate.

Step 3: Distillation Execution

  • Begin stirring the crude material in the distillation flask.

  • Slowly and carefully apply a high vacuum (target ≤ 1 mmHg). You may observe some initial bubbling as residual solvents are removed.

  • Once the vacuum is stable, begin to heat the distillation pot slowly using an oil or water bath.

  • Raise the bath temperature gradually until you observe the onset of boiling and condensation in the condenser. Note the vapor temperature; this is your compound's boiling point at that pressure.

  • Critical Monitoring: Continuously monitor the appearance of the liquid in the distillation pot. If you notice any rapid darkening or increase in viscosity, immediately remove the heating bath and stop the distillation.

  • Collect the purified product in the receiving flask. It should be a colorless to very pale yellow liquid.

  • Do not distill to dryness. Always leave a small amount of residue in the distillation flask to avoid the formation of potentially explosive peroxides and pyrolytic tars.

Step 4: Shutdown and Storage

  • Once the distillation is complete, remove the heating bath and allow the system to cool to room temperature before releasing the vacuum.

  • Release the vacuum slowly to avoid bumping.

  • Transfer the purified product to a clean storage vessel. For long-term storage, it is wise to add a small amount of inhibitor (e.g., 50-100 ppm BHT) and store in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[12]

Part 3: Visualization & Workflows

Distillation Workflow Diagram

This diagram outlines the critical steps and decision points in the recommended protocol.

DistillationWorkflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown & Storage A 1. Prepare Crude Material (Neutral pH) B 2. Add Liquid-Phase Inhibitor (e.g., 100-500 ppm MEHQ) A->B C 3. Assemble Vacuum Distillation Apparatus B->C D 4. Apply High Vacuum (Target <= 1 mmHg) C->D E 5. Heat SLOWLY with Bath D->E F 6. Monitor Vapor Temp & Collect Product E->F G 7. CRITICAL MONITORING Pot Color & Viscosity F->G J 8. Cool System to RT F->J H Polymerization Detected? G->H H->F No I STOP! Remove Heat Immediately H->I Yes K 9. Release Vacuum J->K L 10. Store Purified Product (with inhibitor, cool, dark) K->L

Caption: Recommended workflow for the safe vacuum distillation of 2-Methyl-1-phenylbut-3-yn-2-ol.

Part 4: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Q5: My distillation pot residue is turning dark and viscous. What's happening and what should I do?

A5: This is a classic sign of thermal decomposition and the onset of polymerization.

  • Immediate Action: Abort the distillation immediately. Remove the heating source and allow the flask to cool completely behind a safety shield. Do not attempt to continue heating.

  • Root Cause Analysis: The pot temperature was likely too high for too long. This could be due to an inefficient vacuum, localized overheating from a heating mantle, or an insufficient amount of inhibitor.

  • Corrective Measures for Next Time:

    • Ensure your vacuum pump and all connections are sound to achieve a lower pressure, which will further reduce the required temperature.

    • Switch to a stirred oil or water bath for more uniform heating.

    • Consider increasing the inhibitor concentration slightly (e.g., from 200 ppm to 400 ppm), but do not exceed recommended limits.

Q6: The distillation rate has suddenly slowed or stopped, even with adequate heating. What's the cause?

A6: This often indicates that the majority of the volatile monomer in the pot has polymerized into a non-volatile oligomer or polymer. The remaining material has a much lower vapor pressure, so it will not distill under the current conditions. This is a lagging indicator that polymerization has already occurred. Follow the safety procedures outlined in A5.

Q7: Can I reuse the darkened, viscous distillation residue?

A7: No. The residue consists of oligomers, polymers, and decomposition byproducts. It is not safe or practical to attempt to recover more product from it. The residue should be treated as hazardous chemical waste and disposed of according to your institution's safety guidelines.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and responding to in-process issues.

TroubleshootingTree Observation Observe Anomaly During Distillation Viscosity Pot Residue Darkening or Increasing Viscosity? Observation->Viscosity DistillRate Distillation Rate Slowed or Stopped Unexpectedly? Observation->DistillRate Polymerization High Probability of Polymerization/Decomposition Viscosity->Polymerization Yes DistillRate->Polymerization Yes Action IMMEDIATE ACTION: 1. Remove Heat Source 2. Cool System to RT 3. Abort Experiment Polymerization->Action Analysis Post-Mortem Analysis Action->Analysis Cause1 Cause: Pot Temp Too High Analysis->Cause1 Cause2 Cause: Inefficient Vacuum Analysis->Cause2 Cause3 Cause: Insufficient Inhibitor Analysis->Cause3 Solution1 Solution: Use Oil Bath, Reduce Heat Input Cause1->Solution1 Solution2 Solution: Check for Leaks, Improve Vacuum Source Cause2->Solution2 Solution3 Solution: Increase Inhibitor Concentration Cause3->Solution3

Caption: A decision tree for troubleshooting common issues during distillation.

References

  • US Patent 3838183A: "Synthesis of 2-methyl-3-buten-2-ol".
  • US Patent 2527358A: "Process of purifying propargyl alcohol".
  • Chemistry For Everyone : "How Do Polymerization Inhibitors Work?". YouTube. [Link] (Note: A generic placeholder as the original link may not be stable; the content reflects general chemical principles taught in such videos).

  • Srebowata, A., et al. (2021) : "Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis". Catalysts. [Link]

  • MDPI : "Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis". [Link]

  • CN Patent 104045518A: "Preparation method of 2-methyl-3-butyne-2-ol".
  • PubChem : "2-Methyl-1-phenylbut-3-en-1-ol". National Institutes of Health. [Link]

  • Wikipedia : "Polymerisation inhibitor". [Link]

  • Al-Sabagh, A.M., et al. (2023) : "Inhibition of Free Radical Polymerization: A Review". Polymers. [Link]

  • BevZero : "Vacuum Distillation: Gentle And Efficient Dealcoholization". [Link]

  • Giri, B. R., et al. (2014) : "Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study". The Journal of Physical Chemistry A. [Link]

  • CA Patent 2002893A1: "Inhibition of polymerization during distillation of monomers".
  • ACS Omega : "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters". [Link]

  • PubMed : "Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study". [Link]

  • US Patent App. 20030109757A1: "Method for separation and recovery of propargyl alcohol".
  • ResearchGate : "Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers...". [Link]

  • CCS Chemistry : "Three-Component Transformation of CO2, Propargyl Alcohols and Secondary Amines...". [Link]

  • WIPO Patent Scope : "METHOD FOR SEPARATION AND RECOVERY OF PROPARGYL ALCOHOL". [Link]

  • ResearchGate : "Inhibition of Free Radical Polymerization: A Review". [Link]

  • Empirical : "Traditional vs Vacuum Distillation". [Link]

  • Semantic Scholar : "Thermal decomposition of propargyl alcohol...". [Link]

  • Science of Synthesis : "Product Class 3: Propargylic Alcohols". Thieme. [Link]

  • Cheméo : "Chemical Properties of 3-Methyl-2-phenylbutane-2-ol". [Link]

  • J-STAGE : "Studies on ethinylation reactions, II : synthesis of propargyl alcohol". [Link]

  • US Patent 5955135A: "Low temperature vacuum distillation and concentration process".
  • BevZero : "Vacuum Distillation: Gentle And Efficient Dealcoholization". [Link]

  • YouTube : "Vacuum Distillation & The Rotavap". [Link]

  • Organic Syntheses : "Working with Hazardous Chemicals". [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Catalysts for 2-Methyl-1-phenylbut-3-yn-2-ol Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the base...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the base-catalyzed alkynylation of acetophenone. Here, we provide in-depth, experience-driven advice to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

The synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol, a valuable propargyl alcohol intermediate, is a classic example of nucleophilic addition to a carbonyl group.[1] While seemingly straightforward, the efficiency of this reaction—often referred to as a Favorskii reaction—is critically dependent on the choice and application of the base catalyst.[2][3] This guide will address the nuances of catalyst selection and process optimization to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base catalyst in this synthesis?

The base catalyst is essential for deprotonating the terminal alkyne (acetylene), which is not nucleophilic enough on its own to attack the electrophilic carbonyl carbon of acetophenone. The base abstracts the acidic acetylenic proton to form a metal acetylide intermediate in situ. This acetylide is a potent nucleophile that readily attacks the ketone, leading to the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the desired propargyl alcohol.[2]

Q2: Which base catalysts are most commonly used for this reaction?

Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide, sodium hydroxide), alkali metal amides (e.g., sodium amide), and metal alkoxides.[4] Powdered potassium hydroxide (KOH) is frequently cited due to its low cost and effectiveness, particularly when used in a suitable solvent system like liquid ammonia or aprotic polar solvents.[4] Sodium amide (NaNH₂) is a very strong base and is also effective but requires more stringent anhydrous and inert atmosphere conditions due to its high reactivity and potential to form shock-sensitive peroxides upon storage.[5][6]

Q3: Why is solvent choice so critical when using a base like KOH?

The solvent system determines the solubility and reactivity of the base and the acetylide intermediate. For a solid base like powdered KOH, a solvent that can facilitate a homogeneous or effectively heterogeneous reaction is key. For instance, liquid ammonia can dissolve acetylene and KOH, creating a uniform reaction system that minimizes side reactions and improves yield.[4] Aprotic polar solvents like DMSO can enhance the basicity of hydroxides, creating a "superbase" system that can efficiently deprotonate the alkyne.[7][8] The choice of solvent directly impacts reaction kinetics and the equilibrium of the initial deprotonation step.

Q4: What are the primary safety concerns associated with this synthesis?

The primary hazards involve the reagents.

  • Acetylene: Acetylene gas is highly flammable and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all equipment is free of these metals.

  • Strong Bases: Sodium amide reacts violently with water, can ignite spontaneously in air, and may form explosive peroxides upon storage.[5][9][10] It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.[5] Alkali metal hydroxides are highly corrosive.

  • Reaction Exotherm: The alkynylation reaction can be exothermic. Proper temperature control is necessary to prevent runaway reactions, especially on a larger scale.

Troubleshooting Guide

Problem 1: Low or No Yield of 2-Methyl-1-phenylbut-3-yn-2-ol

Potential Cause Explanation & Validation Recommended Solution
Inactive or Insufficient Base The base may be of poor quality, hydrated, or used in insufficient molar quantity. A common issue with solid KOH is surface carbonation from air exposure, reducing its activity. The base's role is catalytic in regenerating the acetylide but is often used in stoichiometric amounts to drive the reaction.Use freshly powdered, high-purity KOH or a new bottle of NaNH₂. Ensure the base is handled under anhydrous conditions.[11] Increase the molar ratio of the base relative to the acetophenone. Titrate a sample of the base to verify its activity.
Presence of Water Water will readily protonate the highly basic acetylide intermediate, quenching the nucleophile and preventing its addition to the ketone. Strong bases like NaNH₂ react violently with water.[5]Thoroughly dry all glassware and solvents before use. Use a solvent still or molecular sieves. If using acetylene from a cylinder, pass it through a drying trap.[10]
Poor Acetylene Delivery Insufficient acetylene saturation in the reaction mixture will limit the concentration of the acetylide nucleophile, leading to a slow or stalled reaction.Ensure a steady but controlled flow of acetylene gas below the surface of the reaction mixture with efficient stirring to maximize gas-liquid contact. Monitor the gas flow rate throughout the reaction.
Reaction Temperature Too Low While low temperatures can improve selectivity, they can also significantly slow down the reaction rate, especially with less reactive bases like KOH.[12]Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For KOH systems, a temperature range of 0 to 25°C is often a good starting point.

Problem 2: Significant Formation of Side Products

Potential Cause Explanation & Validation Recommended Solution
Aldol Condensation of Acetophenone If the base is strong enough to deprotonate the α-carbon of acetophenone, it can lead to self-condensation products. This is more likely with stronger bases or at higher temperatures.Use a base that is more selective for the acetylenic proton (pKa ~25) over the α-proton of acetophenone (pKa ~19). Maintain a lower reaction temperature to favor the kinetic alkynylation over the thermodynamic enolate formation.
Hydration of Alkyne If excess water is present, particularly under acidic workup conditions, the product alkyne can be hydrated to form a ketone.[13][14]Ensure a strictly anhydrous reaction setup and perform the aqueous workup under neutral or slightly basic conditions before purification.
Over-reaction or Polymerization At elevated temperatures or with prolonged reaction times, side reactions involving the alkyne product or acetylene polymerization can occur.Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.[15] Avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide in an Aprotic Solvent

This protocol is a representative method for laboratory-scale synthesis.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet bubbler. Maintain a positive pressure of inert gas (Nitrogen or Argon).

  • Reagents: To the flask, add finely powdered potassium hydroxide (1.2 equivalents) and anhydrous DMSO (or THF).

  • Acetylene Introduction: Cool the stirred suspension to 0°C in an ice bath. Introduce a steady stream of acetylene gas through the gas inlet, ensuring it bubbles through the solvent. Continue for 15-20 minutes to ensure saturation.

  • Substrate Addition: Dissolve acetophenone (1 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the consumption of acetophenone by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, stop the acetylene flow and switch to a nitrogen purge. Slowly and carefully quench the reaction by adding cold, saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Base Catalyst Optimization Workflow

This workflow enables the systematic screening of different bases.

  • Parallel Setup: Prepare multiple small-scale reaction vessels under identical inert conditions.

  • Variable Introduction: To each vessel, add a different base (e.g., KOH, NaOH, NaNH₂, t-BuOK) at the same molar equivalence relative to acetophenone.

  • Standardized Procedure: Execute Protocol 1 in parallel for all vessels, keeping all other parameters (solvent, temperature, substrate concentration, reaction time) constant.

  • Analysis: After the designated reaction time, quench all reactions simultaneously. Take a small, precise aliquot from each reaction mixture for analysis by GC or HPLC to determine the conversion of acetophenone and the yield of the desired product.

  • Data Evaluation: Compare the performance of each base to identify the most effective catalyst for your specific conditions.

Data Summaries

Table 1: Comparison of Common Base Catalysts

This table provides a qualitative comparison to guide initial catalyst selection. Actual performance will vary with specific reaction conditions.

Base Catalyst Relative Strength Typical Conditions Advantages Disadvantages
Potassium Hydroxide (KOH) StrongAnhydrous Aprotic Solvent (DMSO, THF), 0-25°CInexpensive, readily available, effective.[4]Requires fine powdering, less reactive than amides, sensitive to carbonation.
Sodium Hydroxide (NaOH) StrongSimilar to KOHVery inexpensive.Generally less effective than KOH for this transformation due to lower solubility of the sodium acetylide.
Sodium Amide (NaNH₂) Very StrongAnhydrous Ether or THF, Liquid NH₃, <0°CHighly reactive, often gives high yields.Reacts violently with water, potential explosion hazard (peroxide formation), requires strict inert atmosphere.[5]
Potassium tert-Butoxide (t-BuOK) StrongAnhydrous THF, 0-25°CSoluble in organic solvents, good for homogeneous reactions.More expensive, can promote aldol side reactions due to its bulky nature.

Visualizations

Reaction Mechanism

The diagram below illustrates the base-catalyzed nucleophilic addition of acetylene to acetophenone.

ReactionMechanism sub1 Acetylene (HC≡CH) acetylide Potassium Acetylide (HC≡C⁻ K⁺) sub1->acetylide Deprotonation base Base (e.g., K⁺⁻OH) base->acetylide alkoxide Alkoxide Intermediate acetylide->alkoxide Nucleophilic Attack sub2 Acetophenone sub2->alkoxide product 2-Methyl-1-phenylbut-3-yn-2-ol alkoxide->product Protonation workup Aqueous Workup (H₂O)

Caption: Base-catalyzed formation of the acetylide nucleophile and its subsequent attack on the carbonyl carbon of acetophenone.

Catalyst Optimization Workflow

This flowchart outlines a systematic approach to optimizing the base catalyst.

OptimizationWorkflow start Define Reaction Goal (High Yield, High Purity) setup Standardize Reaction Conditions (Solvent, Temp, Time, Substrate Conc.) start->setup screen Select Candidate Bases (e.g., KOH, NaNH₂, t-BuOK) setup->screen run Perform Parallel Small-Scale Reactions screen->run analyze Analyze Results (GC, HPLC, TLC) run->analyze evaluate Evaluate Performance Metrics (Conversion %, Yield %, Purity %) analyze->evaluate optimal Optimal Base Identified evaluate->optimal Goal Met refine Refine Conditions (Concentration, Temperature) evaluate->refine Goal Not Met refine->run

Caption: A systematic workflow for screening and identifying the optimal base catalyst for the synthesis.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of low product yield.

Troubleshooting start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm_consumed Problem: Reaction Stalled check_sm->no_sm_consumed No sm_consumed Problem: Side Reactions or Product Loss check_sm->sm_consumed Yes check_base Base Active & Anhydrous? no_sm_consumed->check_base base_bad Use Fresh/High-Purity Base check_base->base_bad No check_acetylene Sufficient Acetylene Flow? check_base->check_acetylene Yes base_ok Increase Temperature or Reaction Time check_acetylene->base_ok Yes acetylene_bad Increase Gas Flow Rate check_acetylene->acetylene_bad No check_side_products Major Side Products in TLC/GC? sm_consumed->check_side_products side_products_yes Identify Side Products (e.g., Aldol, Hydration) check_side_products->side_products_yes Yes side_products_no Check Workup/Purification (e.g., Emulsions, pH) check_side_products->side_products_no No optimize_selectivity Lower Temperature or Use Milder Base side_products_yes->optimize_selectivity

Caption: A decision tree to systematically troubleshoot the common issue of low reaction yield.

References

  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents.
  • US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents.
  • Favorskii reaction - Wikipedia. Available at: [Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - MDPI. Available at: [Link]

  • Favorskii rearrangement - Wikipedia. Available at: [Link]

  • Favorskii reaction - chemeurope.com. Available at: [Link]

  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC - PubMed Central. Available at: [Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - ResearchGate. Available at: [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH. Available at: [Link]

  • Scheme of 2-methyl but-3-en-1-yn-2-ol (MBOH) reaction pathways over an acid–base catalyst - ResearchGate. Available at: [Link]

  • Alkynylation - Wikipedia. Available at: [Link]

  • Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 9.4: Hydration of Alkynes - Chemistry LibreTexts. Available at: [Link]

  • Structural Insights into the Nonmutagenicity of 2-Haloacetophenone - MDPI. Available at: [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight | Request PDF - ResearchGate. Available at: [Link]

  • Alkynes to Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]

  • Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines | Request PDF - ResearchGate. Available at: [Link]

  • Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. Available at: [Link]

  • Scheme of 2-methyl but-3-en-1-yn-2-ol (MBOH) reaction pathways for an... - ResearchGate. Available at: [Link]

  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-1-phenylbut-3-yn-2-ol

Executive Summary This guide addresses the purification of 2-Methyl-1-phenylbut-3-yn-2-ol (Target Mono-ol) synthesized via the ethynylation of phenylacetone. The primary impurity in this reaction is the symmetric acetyle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-Methyl-1-phenylbut-3-yn-2-ol (Target Mono-ol) synthesized via the ethynylation of phenylacetone. The primary impurity in this reaction is the symmetric acetylenic glycol, 2,5-Dimethyl-1,6-diphenylhex-3-yne-2,5-diol (Diol Dimer), formed by the addition of two ketone equivalents to a single acetylene unit.

The separation relies on the significant divergence in physical properties between the monomeric alcohol (liquid/low-melting solid, volatile) and the dimeric diol (high-melting solid, non-volatile).

Part 1: Diagnostic & Identification
Q: How do I confirm the presence of the diol side product in my crude mixture?

A: The diol is distinct from the target alcohol in molecular weight and polarity. Use the following diagnostic criteria:

FeatureTarget: 2-Methyl-1-phenylbut-3-yn-2-ol Impurity: Diol Dimer
Structure Monomeric (

)
Dimeric (

)
TLC (

)
High (Less Polar)Low (More Polar due to 2x -OH)
State Viscous Oil or Low-Melting SolidCrystalline Solid
Boiling Point Distillable (Vacuum)Non-distillable (Decomposes)

Technical Insight: The diol formation is statistically favored when the acetylene concentration is low relative to the ketone. In Grignard or metal-acetylide reactions, if the acetylene gas flow is insufficient or the solution is not saturated before adding the ketone, the intermediate acetylide anion will attack a second ketone molecule, forming the bridge.

Part 2: Primary Separation Protocols
Method A: Vacuum Distillation (Recommended for >5g Scale)

Q: Can I distill the product without decomposing the alkyne?

A: Yes, but high vacuum is mandatory . Terminal alkynes and propargylic alcohols are thermally sensitive. The diol has a molecular weight nearly double that of the target and will not distill; it will remain in the pot residue.

Protocol:

  • Stabilization: Add 0.1% w/w radical inhibitor (e.g., BHT or Hydroquinone) to the crude pot to prevent polymerization.

  • Vacuum Setup: Use a pump capable of

    
     (Torr).
    
  • Temperature: Keep the oil bath temperature below 140°C.

    • Target BP: Anticipate collection at 105–115°C @ 1–2 mmHg .

  • Residue: Do not distill to dryness. The pot residue (containing the diol and salts) may become unstable if overheated.

Warning: Metal acetylide residues can be explosive. Ensure the crude reaction mixture was quenched with acid (e.g.,


 or dilute 

) and fully worked up (aqueous extraction) before distillation.
Method B: Solubility-Based Fractionation (Trituration)

Q: My crude is a sticky solid. Can I avoid distillation?

A: Yes. You can exploit the solubility differential. The diol, being a symmetric glycol with two hydroxyl groups and a rigid alkyne spacer, often exhibits high crystallinity and poor solubility in non-polar solvents compared to the mono-ol.

Protocol:

  • Solvent Choice: Use Cold Hexane or a Hexane/Toluene (9:1) mixture.

  • Procedure:

    • Dissolve the crude oil in a minimum amount of warm hexane.

    • Cool the solution to 0°C or -20°C overnight.

    • The diol often precipitates as a white/off-white solid.

  • Filtration: Filter off the solid (Diol). The filtrate contains your Target Mono-ol.

  • Validation: Check the filtrate by TLC to ensure the lower spot (diol) is removed.

Part 3: Troubleshooting & Optimization
Q: The separation on silica gel (Column Chromatography) is poor. The spots streak.

A: Propargylic alcohols can be acid-sensitive and may dehydrate or rearrange on acidic silica.

Corrective Actions:

  • Column Neutralization: Pre-treat the silica gel slurry with 1% Triethylamine (TEA) in hexane before loading the column. This neutralizes acidic sites on the silica.

  • Eluent System: Use a gradient of Hexane:Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar impurities).

    • Target Elution: Typically occurs around 80:20 to 70:30 .

    • Diol Elution: Requires high polarity (e.g., 50:50 or pure EtOAc).

Q: I am seeing a third spot running very high (near solvent front). What is it?

A: This is likely the Enediyne or dehydration product.

  • Cause: Overheating during distillation or acidic workup.

  • Mechanism:[1][2] Loss of water from the tertiary alcohol yields a conjugated enyne.

  • Removal: This is non-polar and will elute first in chromatography or distill at a lower temperature.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for processing the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Diol + Salts) Quench 1. Acid Quench (NH4Cl) 2. Extraction (EtOAc) Crude->Quench StateCheck Physical State of Crude? Quench->StateCheck SolidPath Solid/Semi-Solid StateCheck->SolidPath High Diol Content LiquidPath Viscous Oil StateCheck->LiquidPath Low Diol Content Trituration Trituration (Cold Hexane/Toluene) SolidPath->Trituration Distillation Vacuum Distillation (<2 mmHg, <120°C) LiquidPath->Distillation Filter Filtration Trituration->Filter SolidWaste Solid Residue (Diol Side Product) Filter->SolidWaste Precipitate Filtrate Filtrate (Target Alcohol) Filter->Filtrate Solution Filtrate->Distillation Polishing Step Distillation->SolidWaste Pot Residue FinalProduct Pure 2-Methyl-1-phenylbut-3-yn-2-ol Distillation->FinalProduct Distillate

Caption: Decision tree for the purification of ethynylated phenylacetone, prioritizing solubility-based separation for high-impurity loads and distillation for final polishing.

References
  • PubChem. (n.d.).[3][4] 2-Methyl-1-phenylbut-3-en-1-ol (Analogous Structure & Properties). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Phenyl-3-butyn-2-ol (Spectral Data & Phase Change).[5] National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1939). Preparation of acetylenic carbinols (US2175581A).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Propargylic Alcohols: A Comparative Guide to 2-Methyl-1-phenylbut-3-yn-2-ol Analysis

Executive Summary & Strategic Context In the development of functionalized heterocycles and "click chemistry" substrates, 2-Methyl-1-phenylbut-3-yn-2-ol serves as a critical quaternary propargylic alcohol intermediate. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of functionalized heterocycles and "click chemistry" substrates, 2-Methyl-1-phenylbut-3-yn-2-ol serves as a critical quaternary propargylic alcohol intermediate. Its synthesis—typically via the nucleophilic addition of a metal acetylide to phenylacetone—presents a common analytical challenge: distinguishing the target tertiary alcohol from unreacted ketone starting material and potential dehydration side products (enynes).

This guide moves beyond basic peak listing. It establishes a self-validating NMR protocol that relies on two specific spectroscopic phenomena: the upfield shift of the methyl resonance and the diastereotopic anisochrony of the benzylic protons .

Structural Logic & Predictive Analysis

Before analyzing the spectrum, we must understand the "why" behind the signals. The target molecule contains a chiral center at C2, creating a specific magnetic environment for the adjacent protons.

The Chiral Impact (Expert Insight)

The C2 carbon is bonded to four different groups:

  • Benzyl group (

    
    )
    
  • Methyl group (

    
    )[1]
    
  • Hydroxyl group (

    
    )
    
  • Ethynyl group (

    
    )
    

Crucial Consequence: Because C2 is a stereogenic center, the adjacent methylene protons at C1 are diastereotopic . They are not chemically equivalent. Unlike the starting material (phenylacetone), where the benzyl protons appear as a singlet, the product's benzyl protons will manifest as an AB quartet . This is the definitive "fingerprint" of successful addition.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary contaminants.

Table 1: Diagnostic Chemical Shift Comparison ( , 400 MHz)
FeatureTarget Product (Propargylic Alcohol)Starting Material (Phenylacetone)Impurity (Dehydrated Enyne)
Methyl (

)

1.55 – 1.65 ppm
(Singlet)(Shielded by

center)

2.16 ppm
(Singlet)(Deshielded by Carbonyl)

1.85 – 1.95 ppm
(Allylic Methyl)
Benzyl (

)

2.90 – 3.10 ppm
(AB Quartet ,

Hz)

3.70 ppm
(Singlet)(Deshielded by Carbonyl)
N/A (Becomes vinylic proton)
Alkyne (

)

2.45 – 2.55 ppm
(Singlet)
Absent

3.0 – 3.1 ppm
(If terminal alkyne remains)
Aromatic (

)

7.2 – 7.4 ppm (Multiplet)

7.2 – 7.4 ppm (Multiplet)

7.2 – 7.5 ppm

Note: The disappearance of the singlet at 3.70 ppm and the emergence of the AB system at ~3.00 ppm is the primary metric for conversion calculation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step workflow. This protocol minimizes solvent effects that can obscure the crucial hydroxyl and alkyne protons.

Step 1: Sample Preparation
  • Solvent: Use

    
      (Chloroform-d) neutralized with basic alumina if the compound is acid-sensitive.
    
    • Why? Acidic

      
       can catalyze the dehydration of tertiary propargylic alcohols into enynes during the measurement.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why? High concentrations can cause H-bonding aggregation, shifting the -OH peak and broadening the alkyne signal.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Why? The terminal alkyne proton has a long

      
       relaxation time. A short D1 will under-integrate this signal, leading to false purity calculations.
      
  • Scans (NS): 16 or 32 scans are sufficient for this mass.

Step 3: Processing & Phasing
  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

  • Phasing: Manually phase the spectrum. Automated phasing often fails on the AB quartet, distorting the "roof effect" intensity ratios.

Visualizing the Analytical Logic

The following diagrams illustrate the synthesis monitoring workflow and the specific logic used to assign the NMR signals.

Diagram 1: Synthesis Monitoring Workflow

SynthesisWorkflow Start Start: Phenylacetone + Acetylide Reaction Reaction Phase (THF, -78°C to RT) Start->Reaction Quench Quench & Workup Reaction->Quench CrudeNMR Acquire Crude 1H NMR Quench->CrudeNMR Decision Check δ 3.70 ppm (Singlet)? CrudeNMR->Decision OutcomeA Incomplete Conversion (Recycle/Purify) Decision->OutcomeA Yes (Ketone remains) OutcomeB Check δ 2.9-3.1 ppm (AB Quartet?) Decision->OutcomeB No (Ketone consumed) Final Confirm Product Identity (2-Methyl-1-phenylbut-3-yn-2-ol) OutcomeB->Final Yes (Chirality confirmed)

Caption: Workflow for monitoring the transition from ketone (singlet benzyl) to chiral alcohol (diastereotopic benzyl).

Diagram 2: Signal Assignment Logic Tree

SignalLogic Input Unknown Signal Analysis Region1 Region: 1.5 - 2.2 ppm Input->Region1 Region2 Region: 2.4 - 3.8 ppm Input->Region2 Test1 Singlet @ ~2.16? Region1->Test1 Test2 Singlet @ ~1.60? Region1->Test2 Test3 Singlet @ ~3.70? Region2->Test3 Test4 AB Quartet @ ~3.00? Region2->Test4 Test5 Singlet @ ~2.50? Region2->Test5 Result1 Ketone Methyl (Starting Material) Test1->Result1 Yes Result2 Product Methyl (Target) Test2->Result2 Yes Result3 Ketone Benzyl (Starting Material) Test3->Result3 Yes Result4 Product Benzyl (Diastereotopic) Test4->Result4 Yes Result5 Terminal Alkyne (Target) Test5->Result5 Yes

Caption: Decision tree for assigning key resonances based on chemical shift and multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB quartet analysis in chiral alcohols).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Phenylacetone shifts: SDBS No. 2064).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for diastereotopic proton effects and relaxation delay parameters).

  • PubChem. (2023). Compound Summary: Phenylacetone.[3][4] National Library of Medicine.[5] Retrieved from [Link].

Sources

Comparative

FTIR absorption peaks for alkyne and hydroxyl groups in 2-Methyl-1-phenylbut-3-yn-2-ol

Technical Comparison Guide: FTIR Spectral Analysis of 2-Methyl-1-phenylbut-3-yn-2-ol Executive Summary In the synthesis of complex pharmaceutical intermediates, rapid structural validation is critical. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectral Analysis of 2-Methyl-1-phenylbut-3-yn-2-ol

Executive Summary

In the synthesis of complex pharmaceutical intermediates, rapid structural validation is critical. This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Methyl-1-phenylbut-3-yn-2-ol , a tertiary propargylic alcohol derived from phenylacetone.[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, FTIR offers superior throughput for real-time reaction monitoring.[1] This guide objectively compares the spectral performance of 2-Methyl-1-phenylbut-3-yn-2-ol against its synthetic precursor (Phenylacetone) and a non-aromatic structural analogue (2-Methyl-3-butyn-2-ol) to demonstrate how specific absorption bands serve as reliable "fingerprints" for quality control.[1]

Spectral Characterization: The Core Signatures

The FTIR spectrum of 2-Methyl-1-phenylbut-3-yn-2-ol is defined by the coexistence of a terminal alkyne and a hydroxyl group in a sterically crowded environment.[1] Distinguishing these overlapping features requires precise wavenumber analysis.[1]

A. The High-Frequency Region (3200–3600 cm⁻¹): The "Twin Peak" Phenomenon

This is the most critical diagnostic region.[1] In many organic molecules, the broad Hydroxyl (OH) stretch obscures other features. However, in this molecule, the terminal alkyne provides a sharp, piercing counter-signal.

  • Hydroxyl (-OH) Stretch:

    • Position: 3350–3550 cm⁻¹ (Broad)

    • Mechanism: O-H stretching vibration.[1][2] In the neat liquid or solid state (ATR), extensive hydrogen bonding causes significant broadening.

    • Causality: The tertiary nature of the alcohol (attached to a quaternary carbon) slightly hinders H-bonding compared to primary alcohols, often resulting in a "shoulder" or partially resolved peak rather than a single massive blob.

  • Terminal Alkyne (≡C-H) Stretch:

    • Position: ~3280–3320 cm⁻¹ (Sharp, Strong)

    • Mechanism: C-H stretching of the

      
      -hybridized carbon.[1]
      
    • Diagnostic Value: This band is often described as "icicle-like" due to its sharpness.[1] It superimposes on the broad OH signal.[1] Crucial Check: If this sharp spike is absent, the alkyne has either isomerized to an internal position or reacted.

B. The Silent Zone (2100–2260 cm⁻¹): The Triple Bond
  • Alkyne (-C≡C-) Stretch:

    • Position: 2100–2260 cm⁻¹[3]

    • Intensity: Weak to Medium.[1][4][5]

    • Mechanism: Carbon-Carbon triple bond stretching.[1][6]

    • Insight: Because the dipole moment change across a terminal alkyne is relatively small (compared to a carbonyl), this peak is often weak. It is a secondary confirmation marker, not a primary one.

C. The Fingerprint & Aromatic Region (<1600 cm⁻¹ & >3000 cm⁻¹)[4]
  • Aromatic C-H Stretch: >3000 cm⁻¹ (typically 3030–3080 cm⁻¹). Weak, distinct from the saturated aliphatic C-H stretches (<3000 cm⁻¹) of the methyl and methylene groups.

  • Ring Modes: 1450–1600 cm⁻¹.[1] Characteristic "breathing" modes of the phenyl ring.

Comparative Analysis: Performance vs. Alternatives

To validate the utility of FTIR for this specific molecule, we compare its spectral profile against two critical "alternatives" encountered during development: the starting material (Precursor) and a structural fragment (Analogue).

Comparison 1: Synthesis Monitoring (Product vs. Precursor)

Alternative: Phenylacetone (1-phenylpropan-2-one) Objective: Confirm reaction completion (Nucleophilic addition of acetylide).[1]

FeaturePhenylacetone (Precursor)2-Methyl-1-phenylbut-3-yn-2-ol (Product)Status
Carbonyl (C=O) Strong, ~1715 cm⁻¹ Absent Critical Indicator
Hydroxyl (-OH) AbsentBroad, 3350–3550 cm⁻¹Appearance confirms addition
Alkyne (≡C-H) AbsentSharp, ~3300 cm⁻¹Appearance confirms functionalization
Aromatic C-H Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Constant (Internal Standard)

Insight: The complete disappearance of the 1715 cm⁻¹ peak is the most sensitive metric for yield. Any residual peak here indicates unreacted starting material.[1]

Comparison 2: Structural Verification (Product vs. Analogue)

Alternative: 2-Methyl-3-butyn-2-ol (Non-aromatic analogue) Objective: Verify the presence of the phenyl moiety (e.g., ensuring the correct Grignard reagent was used).

Feature2-Methyl-3-butyn-2-ol (Analogue)2-Methyl-1-phenylbut-3-yn-2-ol (Product)Status
Alkyne (≡C-H) Sharp, ~3300 cm⁻¹Sharp, ~3300 cm⁻¹Common Feature
Hydroxyl (-OH) Broad, ~3400 cm⁻¹Broad, ~3400 cm⁻¹Common Feature
Aromatic C=C Absent Peaks at 1450, 1500, 1600 cm⁻¹ Differentiating Feature
Aromatic C-H Absent Weak bands 3030–3080 cm⁻¹ Differentiating Feature

Insight: Both molecules show the "Twin Peaks" of alkyne/OH.[1] The absence of aromatic ring modes in the analogue spectrum confirms that the phenyl group is the distinguishing factor in the target molecule.

Visualization of Analytical Logic

Figure 1: Spectral Assignment Decision Tree

Caption: Logic flow for distinguishing terminal alkynes from hydroxyls and identifying aromatic residues in the target molecule.

FTIR_Decision_Tree Start Analyze Spectrum Region (3200-3600 cm⁻¹) BroadBand Broad Band Detected? Start->BroadBand SharpSpike Sharp 'Icicle' Spike superimposed? BroadBand->SharpSpike Next Step ResultOH Hydroxyl Group (-OH) Confirmed BroadBand->ResultOH Yes ResultAlkyne Terminal Alkyne (≡C-H) Confirmed SharpSpike->ResultAlkyne Yes (3300 cm⁻¹) CheckLow Check 2100-2260 cm⁻¹ ResultTriple C≡C Bond Confirmed CheckLow->ResultTriple Weak Band Found CheckFinger Check 1500-1600 cm⁻¹ & >3000 cm⁻¹ ResultPhenyl Phenyl Group Confirmed CheckFinger->ResultPhenyl Ring Modes Found ResultAlkyne->CheckLow ResultTriple->CheckFinger

Figure 2: Synthesis Monitoring Workflow

Caption: Process flow for validating the conversion of Phenylacetone to 2-Methyl-1-phenylbut-3-yn-2-ol.

Synthesis_Check Precursor Precursor: Phenylacetone Reaction Reaction: + Acetylide Source Precursor->Reaction Sampling Sampling: ATR-FTIR Reaction->Sampling Decision Check 1715 cm⁻¹ (Carbonyl) Sampling->Decision Incomplete Peak Present: Incomplete Reaction Decision->Incomplete Strong Signal Complete Peak Absent: Proceed to Workup Decision->Complete No Signal

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain high-fidelity spectra to resolve the overlapping OH/Alkyne region.

Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor or equivalent).

  • ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).[1]

Step-by-Step Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .[1]
  • Sample Preparation:

    • For Liquids: Place 1 drop of neat 2-Methyl-1-phenylbut-3-yn-2-ol on the crystal.[1]

    • For Solids: Place a small amount (~5 mg) on the crystal center.[1]

  • Compression: Lower the pressure arm/anvil.[1] Critical: Apply consistent pressure to ensure intimate contact.[1] Poor contact results in weak C-H signals (>3000 cm⁻¹).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for splitting OH/Alkyne).

    • Scans: 16–32 scans.[1]

  • Post-Processing: Apply baseline correction if necessary. Do not use aggressive smoothing, as this may blend the sharp alkyne "icicle" into the broad OH band.

  • Validation:

    • Verify the absence of the Carbonyl peak at 1715 cm⁻¹.

    • Verify the presence of the sharp spike at ~3300 cm⁻¹.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288327, 4-Phenyl-2-methyl-3-butyn-2-ol. Retrieved from [Link]

  • SpectraBase. 2-Methyl-4-phenyl-3-butyn-2-ol FTIR Spectra. John Wiley & Sons.[1] Retrieved from [Link]

  • Chemistry LibreTexts (2024). Infrared Spectra of Some Common Functional Groups: Alkynes. Retrieved from [Link]

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SIELC Technologies. 2-Phenyl-3-butyn-2-ol Analysis. Retrieved from [Link]

Sources

Validation

A Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-phenylbut-3-yn-2-ol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluabl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Methyl-1-phenylbut-3-yn-2-ol, a tertiary propargyl alcohol with both phenyl and alkyne functionalities. By understanding its characteristic fragmentation, researchers can more effectively identify this and related structures in complex matrices. This guide will also draw comparisons with the fragmentation patterns of analogous structures to highlight the unique spectral features of the target molecule.

Deciphering the Fragmentation Cascade of 2-Methyl-1-phenylbut-3-yn-2-ol

The fragmentation of 2-Methyl-1-phenylbut-3-yn-2-ol under electron ionization is a complex process governed by the interplay of its constituent functional groups: a tertiary alcohol, a phenyl group, and a terminal alkyne. The molecular ion (M⁺˙) is often of low abundance or entirely absent, a common characteristic of tertiary alcohols which tend to fragment readily.[1][2] The primary fragmentation pathways are dictated by the formation of the most stable carbocations.

Key Fragmentation Pathways:
  • α-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] For 2-Methyl-1-phenylbut-3-yn-2-ol, three potential α-cleavage events can occur, leading to the loss of a methyl radical (•CH₃), a benzyl radical (•CH₂Ph), or an ethynyl radical (•C≡CH). The relative likelihood of these cleavages depends on the stability of the resulting cation and the radical lost. The loss of the larger radical is often favored.

  • Dehydration: The elimination of a water molecule (H₂O) is a characteristic fragmentation for many alcohols, resulting in a peak at M-18.[1][3][5] This process is often followed by further fragmentation of the resulting unsaturated ion.

  • Propargylic Cleavage: The presence of the alkyne moiety introduces the possibility of propargylic cleavage, which would involve the cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group. This would lead to the formation of a resonance-stabilized propargyl cation.[6]

  • Benzylic Cleavage and Tropylium Ion Formation: The phenyl group alpha to the carbinol carbon makes benzylic cleavage a highly probable event. This would result in the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the highly stable tropylium ion.[7] This is a very common and often abundant ion in the mass spectra of compounds containing a benzyl group.

The interplay of these pathways leads to a characteristic mass spectrum that can be used to identify 2-Methyl-1-phenylbut-3-yn-2-ol.

Visualizing the Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation pathways of 2-Methyl-1-phenylbut-3-yn-2-ol.

Fragmentation_Pattern M [C₁₁H₁₂O]⁺˙ (m/z 172) Molecular Ion A [C₁₀H₉O]⁺ (m/z 145) Loss of •CH₃ M->A α-cleavage B [C₄H₅O]⁺ (m/z 69) Loss of •CH₂Ph M->B α-cleavage C [C₉H₁₁O]⁺ (m/z 135) Loss of •C≡CH M->C α-cleavage D [C₁₁H₁₀]⁺˙ (m/z 154) Loss of H₂O M->D Dehydration E [C₇H₇]⁺ (m/z 91) Tropylium Ion M->E Benzylic Cleavage F [C₆H₅]⁺ (m/z 77) Phenyl Cation E->F Loss of C₂H₂

Caption: Predicted EI-MS fragmentation pathways of 2-Methyl-1-phenylbut-3-yn-2-ol.

Comparative Fragmentation Analysis

To better understand the unique spectral features of 2-Methyl-1-phenylbut-3-yn-2-ol, it is instructive to compare its expected fragmentation pattern with that of related molecules.

CompoundKey Fragmentation PathwaysCharacteristic Ions (m/z)Distinguishing Features
2-Methyl-1-phenylbut-3-yn-2-ol α-cleavage (loss of •CH₃, •CH₂Ph, •C≡CH), Dehydration (M-18), Benzylic cleavage145, 69, 135, 154, 91 (likely base peak)Combination of fragments indicative of tertiary alcohol, phenyl, and alkyne groups. A strong m/z 91 peak is expected.
2-Methyl-3-butyn-2-ol α-cleavage (loss of •CH₃), Dehydration (M-18), Loss of •C≡CH69, 66, 59Simpler spectrum lacking the prominent m/z 91 peak. The base peak is often from the loss of a methyl group.[8][9]
Phenylethanol Benzylic cleavage, Dehydration (M-18)91 (Tropylium ion), 104, 77A strong m/z 91 peak is present, but the molecular ion is typically more prominent than in tertiary alcohols.[10]
1-Phenylbut-3-yn-2-ol α-cleavage (loss of •H, •CH₂Ph, •C≡CH), Dehydration (M-18), Benzylic cleavage145, 55, 121, 128, 91As a secondary alcohol, the molecular ion may be more visible. The α-cleavage patterns will differ due to the presence of a hydrogen instead of a methyl group on the carbinol carbon.

This comparative analysis demonstrates that the fragmentation pattern of 2-Methyl-1-phenylbut-3-yn-2-ol is a composite of the behaviors of its functional groups. The presence of the m/z 91 peak is a strong indicator of the benzyl moiety, while the other fragment ions provide evidence for the tertiary alcohol and alkyne structures.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 2-Methyl-1-phenylbut-3-yn-2-ol using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

I. Sample Preparation
  • Solution Preparation: Dissolve approximately 1 mg of 2-Methyl-1-phenylbut-3-yn-2-ol in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: ≥10,000 amu/s.

III. Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data over the entire GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2-Methyl-1-phenylbut-3-yn-2-ol.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.

Alternative Analytical Approaches and Considerations

For challenging analyses, such as with very pure alcohols that can produce complex spectra with certain ionization techniques, derivatization can be a valuable strategy. For instance, conversion of the alcohol to its corresponding carbamate using phenyl isocyanate has been shown to simplify mass spectra and increase detection sensitivity in Direct Analysis in Real Time (DART) mass spectrometry.[11] This approach could be considered if direct analysis proves difficult.

Conclusion

The mass spectrometry fragmentation pattern of 2-Methyl-1-phenylbut-3-yn-2-ol is a rich source of structural information, characterized by a combination of α-cleavage, dehydration, and benzylic cleavage pathways. A thorough understanding of these fragmentation mechanisms is essential for the unambiguous identification of this and structurally related compounds. The prominent tropylium ion at m/z 91 serves as a key diagnostic peak for the benzyl group, while other fragments confirm the presence of the tertiary alcohol and alkyne functionalities. By employing a systematic analytical approach and comparing the obtained spectra with those of related structures, researchers can confidently elucidate the structure of this and other novel molecules in their drug discovery and development endeavors.

References

  • mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry.
  • mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry Steps. Mass Spectrometry of Alcohols.
  • Chemistry LibreTexts. 6.2: Fragmentation. (2022-07-03).
  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018-09-20). YouTube.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
  • JoVE. Video: Mass Spectrometry: Alkyne Fragmentation. (2024-12-05).
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022-09-24).
  • American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (2009-06-18).
  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. (2013-12-16).
  • Whitman People. GCMS Section 6.10.
  • YouTube. Mass Spectrometry of Alcohols. (2025-08-11).
  • YouTube. Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone. (2022-03-09).
  • JoVE. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024-12-05).
  • YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019-09-19).
  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • NIST WebBook. Phenylethyl Alcohol.
  • National Institutes of Health. 1-Phenylbut-3-yn-2-ol | C10H10O | CID 11557314 - PubChem.
  • National Institutes of Health. 2-Methyl-3-phenylbutan-1-ol | C11H16O | CID 14089585 - PubChem.
  • SpectraBase. 2-Methyl-3-butyn-2-ol - Optional[1H NMR] - Spectrum.
  • NIST WebBook. 3-Butyn-2-ol, 2-methyl-.

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Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Methyl-1-phenylbut-3-yn-2-ol from its Alkene and Alkane Derivatives

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules is paramount. The transformation of a functional group, such as an alkyne to an alkene or alkane, rep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules is paramount. The transformation of a functional group, such as an alkyne to an alkene or alkane, represents a fundamental step in many synthetic pathways. Verifying the outcome of such reactions requires a robust analytical approach. This guide provides an in-depth comparison of the analytical techniques used to distinguish 2-methyl-1-phenylbut-3-yn-2-ol from its corresponding alkene (2-methyl-1-phenylbut-3-en-2-ol) and alkane (2-methyl-1-phenylbutan-2-ol) derivatives.

The causality behind our experimental choices lies in the unique electronic and vibrational states of the carbon-carbon triple, double, and single bonds, which manifest in distinct spectroscopic and chromatographic behaviors. Each protocol described herein is designed to be a self-validating system, providing clear, interpretable data to confirm the presence or absence of the target functional group.

The Analytes: A Structural Overview

The three molecules at the core of this guide share a common structural backbone but differ in the saturation of the C3-C4 bond. This seemingly subtle difference has profound implications for their chemical properties and, consequently, their analytical signatures.

cluster_0 2-Methyl-1-phenylbut-3-yn-2-ol (Alkyne) cluster_1 2-Methyl-1-phenylbut-3-en-2-ol (Alkene) cluster_2 2-Methyl-1-phenylbutan-2-ol (Alkane) A A B B C C

Caption: Chemical structures of the alkyne, alkene, and alkane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is significantly altered by the hybridization of adjacent carbon atoms.

The Underlying Principle of Differentiation

The sp-hybridized carbons of the alkyne create a unique magnetic environment. The circulation of π-electrons in the triple bond generates a magnetic field that shields the acetylenic proton, causing it to resonate at a higher field (lower ppm) than vinylic protons.[1] Conversely, the sp²-hybridized carbons of the alkene deshield the attached protons. The sp³-hybridized carbons of the alkane result in proton and carbon signals in the characteristic aliphatic region.

Comparative ¹H and ¹³C NMR Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentAlkyne Derivative (Proxy)Alkene DerivativeAlkane DerivativeKey Differentiating Feature
≡C-H ~2.33 (s) N/AN/ADiagnostic singlet for the terminal alkyne proton.
=CH₂ N/A~5.0-5.2 (m)N/ASignals in the vinylic region, often showing complex splitting.
=CH- N/A~5.9-6.0 (m)N/AFurther downfield vinylic proton signal.
Phenyl-H~7.3-7.4 (m)~7.2-7.4 (m)~7.1-7.3 (m)Generally similar, with minor shifts.
-OH~2.3 (s, br)Variable, broadVariable, broadBroad singlet, position is concentration and solvent dependent.
-CH₃~1.62 (s, 6H)~1.3 (s, 6H)~1.1-1.2 (s, 6H)Shifts slightly upfield with increasing saturation.
-CH₂- (in alkane)N/AN/A~1.6-1.8 (m)Appears only in the fully saturated derivative.
-CH₃ (ethyl in alkane)N/AN/A~0.8-0.9 (t)Appears only in the fully saturated derivative.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentAlkyne Derivative (Proxy)Alkene DerivativeAlkane DerivativeKey Differentiating Feature
≡C-H ~82.1 N/AN/ADiagnostic sp-hybridized carbon signal.
C≡C ~93.8 N/AN/AQuaternary sp-hybridized carbon signal.
=CH₂ N/A~112-115N/Asp²-hybridized carbon signal in the alkene region.
C= N/A~140-145N/AQuaternary sp²-hybridized carbon signal.
Phenyl-C~122-132~125-140~125-140Aromatic signals, with the ipso-carbon being sensitive to the substituent.
C-OH~65.6~75-78~73-75Tertiary alcohol carbon, shifts depending on substitution.
-CH₃~31.4~25-28~25-30Aliphatic methyl signals.
-CH₂- (in alkane)N/AN/A~35-40Aliphatic methylene signal.
-CH₃ (ethyl in alkane)N/AN/A~8-10Aliphatic methyl signal.
Experimental Protocol for NMR Analysis

A Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add TMS as internal standard. B Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument. A->B Insert sample C Data Acquisition: Acquire ¹H NMR spectrum. Acquire ¹³C NMR spectrum (with proton decoupling). B->C Start acquisition D Data Processing: Fourier transform the FID. Phase and baseline correct the spectrum. Calibrate the chemical shift to TMS (0 ppm). C->D Process raw data E Spectral Analysis: Integrate ¹H signals. Assign peaks based on chemical shift, multiplicity, and integration. D->E Interpret spectrum

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline correction. Reference the spectra to the TMS signal.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities to elucidate the structure and confirm the presence or absence of the alkyne or alkene functional groups.

Infrared (IR) Spectroscopy: Detecting Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

The Underlying Principle of Differentiation

The stretching vibrations of carbon-carbon and carbon-hydrogen bonds are highly dependent on the bond order. The C≡C triple bond of the alkyne is stronger and stiffer than the C=C double bond of the alkene, which in turn is stronger than a C-C single bond. This results in distinct absorption bands at different wavenumbers.[2] Furthermore, the C(sp)-H bond of a terminal alkyne has a characteristic stretching frequency that is higher than that of a C(sp²)-H bond in an alkene.[3]

Comparative IR Absorption Data

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational ModeAlkyne DerivativeAlkene DerivativeAlkane DerivativeKey Differentiating Feature
≡C-H Stretch ~3300 (strong, sharp) N/AN/AUnambiguous indicator of a terminal alkyne. [4]
C≡C Stretch ~2100-2260 (weak to medium) N/AN/AConfirms the presence of a triple bond. [5]
=C-H Stretch N/A~3020-3100 (medium)N/AIndicates sp² C-H bonds.
C=C Stretch N/A~1640-1680 (weak to medium)N/AConfirms the presence of a double bond.[6]
C(sp³)-H Stretch ~2850-2960~2850-2960~2850-2960Present in all three compounds.
O-H Stretch ~3200-3600 (broad)~3200-3600 (broad)~3200-3600 (broad)Broad signal due to hydrogen bonding, present in all.[7]
C-O Stretch ~1100-1200~1100-1200~1100-1200Present in all three tertiary alcohols.[8]
Experimental Protocol for IR Spectroscopy (ATR)

A Instrument Preparation: Ensure the ATR crystal is clean. B Background Scan: Acquire a background spectrum of the empty ATR stage. A->B Prepare for measurement C Sample Application: Place a small drop of the liquid sample onto the ATR crystal. B->C Ready for sample D Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added. C->D Initiate scan E Data Processing & Analysis: Clean the ATR crystal. Identify characteristic absorption bands. D->E Analyze spectrum

Caption: Workflow for ATR-IR spectroscopic analysis.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum. This will subtract the absorbances from the air (CO₂, H₂O) from the final sample spectrum.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis and Cleanup: Analyze the resulting spectrum, paying close attention to the diagnostic regions for C≡C, C≡C-H, C=C, and =C-H stretching vibrations. Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While all three compounds have different molecular weights, analyzing the fragmentation can provide additional structural confirmation.

The Underlying Principle of Differentiation

The molecular ion peak (M⁺˙) will differ by 2 Da between the alkyne (C₁₁H₁₂O, MW: 160.21 g/mol ), alkene (C₁₁H₁₄O, MW: 162.23 g/mol ), and alkane (C₁₁H₁₆O, MW: 164.25 g/mol ). The fragmentation patterns are also distinct. Alcohols are prone to α-cleavage and dehydration.[9] The presence of the phenyl group will favor the formation of a stable benzylic or tropylium cation (m/z 91). The alkyne and alkene moieties will influence fragmentation pathways adjacent to the unsaturation.

Predicted Comparative Mass Spectra Data

Table 4: Predicted Key Fragments (m/z) in Mass Spectrometry

Ion/FragmentAlkyne DerivativeAlkene DerivativeAlkane DerivativeKey Differentiating Feature
[M]⁺˙ 160 162 164 Distinct molecular weights.
[M-CH₃]⁺ 145147149α-cleavage, loss of a methyl group.
[M-H₂O]⁺˙ 142144146Dehydration, common for alcohols.[10]
[C₇H₇]⁺ 919191Stable tropylium ion, expected in all three.
Propargyl/Allyl CleavagePossiblePossibleN/AFragmentation adjacent to the unsaturation.
Experimental Protocol for GC-MS Analysis

A Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent (e.g., DCM). B GC Separation: Inject the sample into the GC. Analytes separate based on boiling point and column interaction. A->B Inject C Ionization (EI): Eluted compounds enter the MS source and are ionized (typically by Electron Ionization). B->C Elution D Mass Analysis: The mass analyzer separates ions based on their m/z ratio. C->D Ion acceleration E Detection & Analysis: Ions are detected, generating a mass spectrum. Analyze M⁺˙ and fragmentation patterns. D->E Generate spectrum

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method: Set up a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities or starting materials. A typical program might start at 50°C and ramp to 250°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.

  • MS Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in Electron Ionization (EI) mode.

  • Analysis: Analyze the resulting total ion chromatogram to determine the retention time and the mass spectrum of the eluted peak. Identify the molecular ion and characteristic fragment ions.

Chromatographic Methods: Separation Based on Polarity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate the three compounds, often in the context of monitoring a reaction's progress.

The Underlying Principle of Differentiation

The polarity of the three compounds decreases slightly with increasing saturation (alkyne > alkene > alkane). This is due to the decreasing influence of the polarizable π-electron systems.

  • In Reversed-Phase HPLC , where a nonpolar stationary phase is used, the most polar compound (the alkyne) will elute first, followed by the alkene, and then the least polar alkane.[11]

  • In Gas Chromatography (GC) , separation is primarily based on boiling point and interaction with the stationary phase. While the boiling points are expected to be similar, the subtle polarity differences will result in different retention times, typically with the alkane eluting first on a standard nonpolar column.

Conclusion

Distinguishing between 2-methyl-1-phenylbut-3-yn-2-ol and its alkene and alkane derivatives is a straightforward process when a multi-technique analytical approach is employed.

  • NMR spectroscopy provides the most definitive structural information, with the chemical shifts of the acetylenic, vinylic, and aliphatic protons and carbons serving as unambiguous fingerprints.

  • IR spectroscopy offers a rapid and reliable method to confirm the presence or absence of the key C≡C and C≡C-H functional groups.

  • Mass spectrometry confirms the molecular weight of each compound and provides corroborating structural evidence through predictable fragmentation patterns.

  • Chromatographic techniques are invaluable for assessing the purity of the compounds and for monitoring the progress of the hydrogenation reaction.

By understanding the fundamental principles behind each technique and applying the protocols outlined in this guide, researchers can confidently characterize their synthetic products and ensure the integrity of their results.

References

  • LibreTexts Chemistry. Infrared Spectroscopy. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • chemconnections.org. 13C NMR Spectroscopy. [Link]

  • Mastering Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • LibreTexts Chemistry. Spectroscopy of the Alkynes. [Link]

  • Dummies.com. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institute of Standards and Technology. 2-Methyl-1-phenyl-1-butanol. [Link]

  • LibreTexts Chemistry. Spectroscopy of the Alkynes. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

  • Dummies.com. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols. [Link]

  • LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Shimadzu. Principle of Separation in HPLC. [Link]

  • quimicaorganica.org. IR Spectrum: Alcohols and Phenols. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Methyl-1-phenylbut-3-yn-2-ol

Executive Summary & Critical Directive 2-Methyl-1-phenylbut-3-yn-2-ol (CAS: 127-66-2) presents a dual-hazard profile often underestimated in standard organic waste streams. While its flammability is moderate (Flash Point...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Directive

2-Methyl-1-phenylbut-3-yn-2-ol (CAS: 127-66-2) presents a dual-hazard profile often underestimated in standard organic waste streams. While its flammability is moderate (Flash Point: ~96°C), its chemical structure contains a terminal alkyne , rendering it chemically incompatible with specific metals.

CORE DIRECTIVE: Under NO circumstances should this compound, or waste solutions containing it, be stored in or transferred using containers/tools made of Copper, Silver, or Mercury . The terminal acetylenic hydrogen is sufficiently acidic to form shock-sensitive metal acetylides, creating a hidden explosion hazard in waste drums.

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the physical constraints of the molecule. This table consolidates the data required for waste manifesting.

Table 1: Physicochemical Properties for Waste Classification
PropertyValueOperational Implication
CAS Number 127-66-2Use for waste labeling and manifesting.
Synonyms 1-Phenyl-2-methyl-3-butyn-2-ol; Dimethyl(benzyl)carbinolCommon names used in inventory systems.
Physical State Solid (low melting) or LiquidMelting point is ~47-49°C; often handled as a melt or solution.
Flash Point 96°C (204.8°F) - Closed CupClassified as Combustible (Class IIIB), not Flammable.
Reactivity Terminal Alkyne HIGH RISK: Reacts with heavy metals to form explosive salts.
Water Solubility Low/InsolubleWill form a biphasic layer in aqueous waste streams.
GHS Hazards H302 (Harmful if swallowed) H315/H319 (Irritant)Requires standard organic PPE (Gloves, Goggles).

Expert Insight: Do not confuse this compound with its lower molecular weight analog, 2-Methyl-3-butyn-2-ol (CAS 115-19-5), which is a highly flammable liquid (FP: 25°C). The phenyl group in CAS 127-66-2 significantly lowers volatility but does not mitigate the acetylide formation risk.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the chemical to the central waste area, the generator must validate the waste stream's stability. This protocol ensures that the waste is "safe to fail" during transport.

The "No-Metal" Validation

The terminal alkyne proton (


) is weak but reactive enough to displace metals from surfaces over time.
  • Inspect History: Has this material been in contact with copper tubing, brass fittings, or silver-soldered joints?

  • Test (If Uncertain): If the solution is old or history is unknown, check for precipitate formation. Metal acetylides often appear as amorphous solids at the bottom of the container. If solids are observed, DO NOT MOVE. Contact EHS immediately.

Solvent Compatibility Check

This compound is often used in ether or THF.

  • Peroxide Check: If the solvent matrix is an ether (THF, Diethyl Ether), test for peroxides before tightening the waste cap. The alkyne group can polymerize violently if initiated by concentrated peroxides during long-term storage.

Segregation & Disposal Logic Flow

The following diagram outlines the decision-making process for segregating this specific waste stream to prevent incompatible mixing.

DisposalLogic Start Waste: 2-Methyl-1-phenylbut-3-yn-2-ol CheckState Is it Pure or in Solution? Start->CheckState CheckMetal CRITICAL: Does container/tool contain Copper, Brass, or Silver? CheckState->CheckMetal Assessment SelectContainer Select Container: HDPE, Borosilicate Glass, or Stainless Steel (304/316) CheckMetal->SelectContainer NO (Safe) Stop STOP: Do NOT Transfer. Potential Acetylide Risk. Contact EHS. CheckMetal->Stop YES (Danger) Labeling Labeling: 'Organic Waste - Combustible' 'Contains Terminal Alkyne' SelectContainer->Labeling DisposalPath Final Disposal: High-Temp Incineration Labeling->DisposalPath

Figure 1: Decision matrix for the safe segregation and packaging of terminal alkyne waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling large quantities (>1L), use a face shield.

  • Container Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles.

    • Prohibited: Metal cans (unless certified Stainless Steel 304/316), containers with brass cap liners.

Phase 2: Transfer
  • Work in Fume Hood: Although volatility is low, organic vapors can accumulate.

  • Liquid Waste: Pour directly into the organic waste container (Halogenated or Non-Halogenated depending on the solvent matrix).

    • Note: 2-Methyl-1-phenylbut-3-yn-2-ol itself is non-halogenated.

  • Solid Waste: If the material has solidified (mp ~47°C), gently warm the container in a water bath (<60°C) to melt it for transfer, or dispose of the entire primary container as solid hazardous waste. Do not chip at the solid with a metal spatula.

Phase 3: Labeling & Handoff
  • Label Content: Clearly write "2-Methyl-1-phenylbut-3-yn-2-ol" and "Organic Solvents" (if applicable).

  • Hazard Warning: Affix a secondary label or write: "TERMINAL ALKYNE - NO COPPER/SILVER CONTACT."

  • Manifest: Classify as Non-Regulated for Transport (if pure and <119 gallons, due to high flash point) OR UN 1993 (Flammable Liquid, n.o.s.) if dissolved in a flammable solvent.

  • Disposal Method: The ultimate destruction method is High-Temperature Incineration (fuel blending). This ensures complete destruction of the alkyne backbone.

Emergency Contingencies

Accidental Spills
  • Small Spill (<100 mL): Absorb with vermiculite or sand. Do not use clay-based absorbents if they contain transition metal impurities (rare, but possible). Use plastic scoops/dustpans to collect waste.

  • Large Spill: Evacuate the immediate area. Ventilate. Call emergency response.

Exposure Response[1][2][3]
  • Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently.

  • Eye Contact: Rinse immediately for 15 minutes. Seek medical attention if irritation persists.

References

  • Master Organic Chemistry. (2013). Acetylides from Alkynes and Substitution Reactions. Retrieved from [Link]

Handling

Personal protective equipment for handling 2-Methyl-1-phenylbut-3-yn-2-ol

Executive Summary & Hazard Logic 2-Methyl-1-phenylbut-3-yn-2-ol is a tertiary acetylenic alcohol commonly used as a chiral building block or intermediate in pharmaceutical synthesis. While it does not possess the extreme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

2-Methyl-1-phenylbut-3-yn-2-ol is a tertiary acetylenic alcohol commonly used as a chiral building block or intermediate in pharmaceutical synthesis. While it does not possess the extreme volatility or fatal toxicity of its lower-molecular-weight parent (propargyl alcohol), it presents specific hazards driven by its functional groups.

The "Why" Behind the Safety Protocol

To ensure safety, we must understand the molecule's behavior, not just its GHS label.

  • The Alkyne Moiety (

    
    ):  This terminal alkyne proton is weakly acidic (
    
    
    
    ). While stable under neutral conditions, it can form explosive metal acetylides upon contact with copper, silver, or mercury. It is also a site for metabolic activation, making the compound a potent mucous membrane irritant.
  • The Tertiary Alcohol: This group increases polarity and water solubility, facilitating absorption through moist tissues (eyes, lungs).

  • Physical State: Likely a viscous liquid or low-melting solid (depending on purity/isomer) with a flash point

    
    C. It is combustible but not highly flammable.
    

Core Hazard Classification (Conservative Estimate):

  • Acute Toxicity: Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin irritation and serious eye irritation).

  • Target Organ Toxicity: STOT-SE 3 (Respiratory irritation).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, defining specifications based on permeation kinetics and task duration .

PPE Selection Table
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Scale-up >100g)Technical Rationale
Hand Protection Nitrile (Double-gloved)• Inner: 0.11 mm (4 mil)• Outer: 0.11 mm (4 mil)• Change frequency: Every 60 mins or immediately upon splash.Laminate (Silver Shield) or High-Grade Butyl • Thickness: >0.3 mm• Rationale: Acetylenic alcohols can permeate thin nitrile over prolonged contact.Permeation Defense: Alcohols swell latex; Nitrile offers splash protection but degrades. Laminate provides the only true barrier against prolonged alkyne exposure.
Eye/Face Chemical Splash Goggles (Indirect Vented)• Standard: ANSI Z87.1+ (D3 rating)Full Face Shield + Splash Goggles • Required during reflux or pressurized transfer.Irritation Risk: Alkynol vapors are lacrimators. Safety glasses allow vapor entry from the side; goggles seal the ocular environment.
Respiratory Fume Hood (Sash at 18")• Face Velocity: 80–100 fpm.Respirator (Half-mask)• Cartridge: OV/P95 (Organic Vapor + Particulate).• Trigger: If hood unavailable or spill cleanup.[2]Vapor Control: While volatility is low, heating generates irritating fumes. OV cartridges neutralize organic vapors; P95 handles aerosols.
Body Lab Coat (Cotton/Poly blend)• Buttoned to neck.• Long sleeves tucked into gloves.Chemical Resistant Apron (Tychem/Rubber)• Worn over lab coat.Dermal Barrier: Prevents saturation of clothing which holds the irritant against the skin (occlusive effect).

Operational Protocols

A. Storage & Stability[1][2][4][5]
  • Incompatibility: strictly segregate from oxidizing agents (peroxides, nitrates) and active metals (Cu, Ag).

  • Environment: Store in a cool, dry place away from direct light. Although not strictly hygroscopic, keeping it dry prevents potential hydrolysis or impurity formation.

  • Vessel: Glass or Stainless Steel (316L). Avoid copper or brass fittings in transfer lines to prevent acetylide formation.

B. Handling Workflow (Self-Validating System)

This workflow uses "checkpoints" to ensure safety compliance before the next step can proceed.

HandlingProtocol Start Start: Handling 2-Methyl-1-phenylbut-3-yn-2-ol RiskCheck Checkpoint 1: Quantity Check < 10g vs > 10g Start->RiskCheck SmallScale Small Scale (<10g) Standard PPE (Nitrile x2, Goggles) RiskCheck->SmallScale Routine LargeScale Large Scale (>10g) Enhanced PPE (Laminate Gloves, Apron) RiskCheck->LargeScale Scale-up HoodCheck Checkpoint 2: Fume Hood Status Velocity > 80fpm? Sash < 18"? SmallScale->HoodCheck LargeScale->HoodCheck Proceed Proceed with Transfer Use non-sparking tools HoodCheck->Proceed Pass Stop STOP: Adjust Hood Flow HoodCheck->Stop Fail Cleanup Post-Op: Wipe down area Solvent: Ethanol/Acetone Proceed->Cleanup Stop->HoodCheck Re-test

Figure 1: Operational Decision Logic. This workflow enforces a "Hard Stop" if engineering controls (Fume Hood) fail.

Emergency Response & Disposal

A. Spill Response (The "P.A.S." Protocol)
  • Protect: Alert others and don appropriate PPE (Upgrade to OV Respirator if outside hood).

  • Absorb: Do NOT use paper towels (combustible). Use vermiculite , sand , or commercial spill pads.

  • Sweep: Use non-sparking plastic scoops. Place in a sealed container labeled "Hazardous Waste - Toxic/Flammable".

B. First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[1][3] The "15-minute rule" is non-negotiable due to the potential for corneal opacity from alkynols.

  • Skin Contact: Wash with soap and water.[4][3][5] Do not use ethanol/solvents on skin, as they may enhance transdermal absorption of the alkyne.

C. Disposal Strategy
  • Waste Stream: Segregate into Non-Halogenated Organic Solvents .

  • Critical Restriction: Never dispose of down the drain. Reaction with copper plumbing traps can create explosive residues over time.

Visualizing the Mechanism of Hazard

To understand why we avoid metals, consider the acetylide formation pathway.

AcetylideRisk Compound 2-Methyl-1-phenylbut-3-yn-2-ol (Terminal Alkyne) Reaction Reaction (Slow accumulation) Compound->Reaction Copper Copper/Brass (Plumbing/Fittings) Copper->Reaction Product Copper Acetylide (Explosive Solid) Reaction->Product Precipitation

Figure 2: Incompatibility Logic. This diagram illustrates the chemical justification for banning copper fittings and drain disposal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14515, 2-Methyl-3-butyn-2-ol (Structural Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Acetylenic Alcohols. Retrieved from [Link]

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